molecular formula C12H17NO4S B6298691 2-Oxa-6-aza-spiro[3.3]heptane tosylate CAS No. 2083631-41-6

2-Oxa-6-aza-spiro[3.3]heptane tosylate

Cat. No.: B6298691
CAS No.: 2083631-41-6
M. Wt: 271.33 g/mol
InChI Key: MBKYGTDOAKMBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-aza-spiro[3.3]heptane tosylate (CAS 2083631-41-6) is a high-purity chemical building block employed in drug discovery and organic synthesis. This spirocyclic compound is recognized in medicinal chemistry as a valuable structural alternative to saturated heterocycles like morpholine, offering improved metabolic robustness and distinct physiochemical properties . Its fused oxetane-azetidine ring system serves as a three-dimensional scaffold for constructing novel molecules, making it particularly useful for creating alicyclic ring-fused benzimidazoles and other complex heterocyclic systems . Researchers utilize this tosylate salt as a key synthetic intermediate in the synthesis of a wide range of pharmacologically active compounds . The compound is supplied with a minimum purity of 95% . Intended Use & Handling: This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-oxa-6-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2-6-1)3-7-4-5/h2-5H,1H3,(H,8,9,10);6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKYGTDOAKMBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2(CN1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Oxa-6-aza-spiro[3.3]heptane tosylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate

Executive Summary

The paradigm of drug discovery is continually evolving, with a pronounced shift towards molecules that occupy three-dimensional space, a concept often termed "escaping flatland."[1] In this context, strained spirocyclic systems have emerged as invaluable building blocks for enhancing molecular rigidity, metabolic stability, and target selectivity.[1][2] Among these, 2-Oxa-6-aza-spiro[3.3]heptane has garnered significant attention as a versatile surrogate for morpholine, offering improved physicochemical properties such as hydrophilicity and aqueous solubility.[3][4] This technical guide provides an in-depth analysis of the tosylate salt of this spirocycle, a form engineered for enhanced stability, crystallinity, and handling.[3] We will explore its core physicochemical properties, providing both established data and field-proven experimental protocols to empower researchers, chemists, and drug development professionals in leveraging this unique molecular scaffold.

Introduction: The Strategic Value of a Strained Spirocycle

The synthesis and application of novel heterocyclic building blocks are cornerstones of modern medicinal chemistry. The 2-Oxa-6-aza-spiro[3.3]heptane motif, composed of a fused oxetane and azetidine ring, presents a rigid, three-dimensional structure that is fundamentally different from traditional, more flexible heterocycles like piperidine or morpholine.[4][]

1.1. A Bioisostere with Enhanced Properties

While it can be considered an analogue of morpholine, the spiro[3.3]heptane core is not merely a substitution. Its strained ring system imparts distinct conformational rigidity and a precise spatial orientation of substituents, which can lead to enhanced receptor selectivity.[] Furthermore, this class of compounds has been shown to possess greater metabolic stability, a critical attribute for successful drug candidates.[1][4]

1.2. The Critical Role of the Tosylate Salt Form

The free base of 2-Oxa-6-aza-spiro[3.3]heptane can be challenging to handle and store long-term, with other salt forms like the oxalate suffering from stability issues.[6][7] The tosylate (p-toluenesulfonate) salt was developed as a robust solution. It provides a stable, crystalline, and well-defined solid that is more soluble and readily amenable to a wide range of chemical transformations, making it the preferred form for synthetic applications.[3]

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the foundation for all subsequent characterization.

2.1. Core Compound Identifiers

PropertyValueSource
Chemical Name 2-Oxa-6-aza-spiro[3.3]heptane tosylateInternal
CAS Number 2083631-41-6
Molecular Formula C₁₂H₁₇NO₄S
Appearance White Solid
Purity Typically ≥96%

2.2. Structural Elucidation

The molecule consists of the cationic 2-Oxa-6-aza-spiro[3.3]heptane core, where the azetidine nitrogen is protonated, and the tosylate anion. The spirocyclic fusion of the four-membered oxetane and azetidine rings at a central quaternary carbon atom defines its unique and rigid geometry.

Figure 1: Structure of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate

Key Physicochemical Properties and Measurement Protocols

Quantitative data is essential for predicting a compound's behavior in both chemical reactions and biological systems.

3.1. Thermal Properties: Melting Point and Stability

The strained four-membered rings in the spiro[3.3]heptane system can lead to lower thermal stability compared to larger ring systems, with the potential for ring-opening reactions at elevated temperatures.[] A sharp melting point is a key indicator of purity for a crystalline solid.

PropertyExpected Value
Melting Point Not reported in available literature; expected to be a distinct point for the crystalline salt. A related derivative melts at 204-206 °C.[6]
Thermal Stability The strained ring system may be susceptible to thermal degradation.[]

Protocol 1: Melting Point Determination via Capillary Method

  • Rationale: This standard technique provides a sharp, reproducible melting range, which is a primary indicator of sample purity.

  • Methodology:

    • Ensure the sample is completely dry by holding it under a high vacuum for at least 4 hours.

    • Finely crush a small amount of the white solid into a powder.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool by at least 20 °C.

    • Using a new sample, heat at a slower rate (1-2 °C/min) through the previously determined range.

    • Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

3.2. Solubility Profile

The conversion of the parent amine to its tosylate salt is a deliberate strategy to enhance aqueous solubility.[3] The protonated nitrogen atom significantly increases the polarity of the molecule, facilitating its dissolution in polar solvents.[]

Solvent ClassExample SolventsExpected Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMSO, DMFHigh
Ethereal THF, Diethyl EtherLow to Insoluble
Non-Polar Toluene, HexanesInsoluble

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

  • Rationale: This equilibrium-based method provides the most accurate and reproducible measure of a compound's intrinsic solubility, which is critical for designing reaction conditions and preparing formulations.

  • Methodology:

    • Add an excess amount of 2-Oxa-6-aza-spiro[3.3]heptane tosylate to a known volume of the desired solvent (e.g., 10 mg in 1 mL) in a glass vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.

    • Filter the suspension through a 0.45 µm syringe filter to remove the excess solid.

    • Dilute an aliquot of the clear filtrate with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV or LC-MS method.

    • Express the solubility in units such as mg/mL or µg/mL.

Acidity and Basicity (pKa)

The pKa value is a critical parameter that governs a molecule's ionization state at a given pH. For this compound, the relevant pKa is that of the protonated azetidinium cation. This value dictates its solubility, membrane permeability, and potential for ionic interactions with biological targets.

G Protonated Spiro-N⁺H₂ (Cationic Form) Predominates at low pH Deprotonated Spiro-NH (Neutral Free Base) Predominates at high pH Protonated->Deprotonated + H₂O Deprotonated->Protonated + H₃O⁺

Figure 2: Acid-Base Equilibrium of the Spirocyclic Amine

Protocol 3: pKa Determination via Potentiometric Titration

  • Rationale: This method directly measures the change in pH as a function of added titrant, allowing for the precise determination of the pKa value—the pH at which the protonated and neutral species are in equal concentration.

  • Methodology:

    • Accurately weigh and dissolve a known amount of the tosylate salt in deionized water or a water/co-solvent mixture (e.g., water/methanol) if required.

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently.

    • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point or by calculating the first derivative of the titration curve.

Analytical and Spectroscopic Characterization Workflow

A multi-technique approach is necessary to confirm the structure and purity of the compound. The workflow below outlines a logical sequence for comprehensive characterization.

G start Sample of 2-Oxa-6-aza-spiro[3.3]heptane tosylate hplc Purity Assessment (HPLC-UV/ELSD) start->hplc Is purity >95%? nmr Structural Confirmation (¹H & ¹³C NMR) hplc->nmr Yes ms Mass Verification (HRMS) nmr->ms ir Functional Group ID (FT-IR) ms->ir end Fully Characterized Compound ir->end

Figure 3: Workflow for Comprehensive Analytical Characterization

5.1. Expected Spectroscopic Signatures

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons of the tosylate counter-ion (typically two doublets in the 7-8 ppm region) and a singlet for the tosyl methyl group (~2.4 ppm). The aliphatic region (typically 4-5 ppm) will contain signals corresponding to the non-equivalent methylene protons of the oxetane and azetidine rings.

  • ¹³C NMR: Will display signals for the aromatic and methyl carbons of the tosylate group, as well as the aliphatic carbons of the spirocyclic core, including the characteristic spiro-carbon signal.

  • Mass Spectrometry (HRMS): In positive ion mode, the spectrum will be dominated by the molecular ion for the cationic spirocycle (C₅H₁₀NO⁺). High-resolution mass spectrometry should confirm the exact mass consistent with this formula.

  • Infrared (IR) Spectroscopy: Key peaks are expected for N-H stretching (from the protonated amine), C-O-C stretching of the oxetane ether, and strong S=O stretching bands from the sulfonate group of the tosylate anion.

5.2. Protocol 4: Purity Determination by Reverse-Phase HPLC

  • Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A well-designed method can separate the main compound from starting materials, by-products, and degradants.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (for the tosylate chromophore) and/or an Evaporative Light Scattering Detector (ELSD) for universal detection.

    • Analysis: Prepare a sample solution at ~1 mg/mL in a 50:50 water/acetonitrile mixture. Inject 5-10 µL. Purity is calculated based on the relative area percentage of the main peak.

Conclusion

2-Oxa-6-aza-spiro[3.3]heptane tosylate is more than just a novel building block; it is a strategically designed chemical entity that addresses several challenges in modern drug discovery. Its rigid three-dimensional structure, combined with the enhanced stability and solubility afforded by the tosylate salt form, makes it an exceptionally valuable tool for medicinal chemists. The physicochemical properties and analytical protocols detailed in this guide provide the foundational knowledge required for its effective storage, handling, and implementation in the synthesis of next-generation therapeutics.

References

  • 2-Oxa-6-aza-spiro[3.3]heptane tosylate | 2083631-41-6 - Sigma-Aldrich. (URL: )
  • CAS 174-78-7 (2-Oxa-6-Azaspiro[3.3]heptane) - BOC Sciences. (URL: )
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • 13573-28-9|6-Tosyl-2-oxa-6-azaspiro[3.3]heptane - BLDpharm. (URL: )
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • 2-oxa-6-azaspiro[3.3]heptane | 174-78-7 - ChemicalBook. (URL: )
  • 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 - Sigma-Aldrich. (URL: )
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (URL: [Link])

  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem. (URL: [Link])

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. (URL: [Link])

  • 2-oxa-6-azaspiro[3.3]heptane (C5H9NO) - PubChemLite. (URL: [Link])

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed. (URL: [Link])

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: [Link])

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

Sources

2-Oxa-6-aza-spiro[3.3]heptane tosylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 2-Oxa-6-aza-spiro[3.3]heptane tosylate, a compound of significant interest in medicinal chemistry and drug development. As a constrained bicyclic amine, this spirocyclic scaffold offers a unique three-dimensional profile for probing biological systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 2-Oxa-6-aza-spiro[3.3]heptane Tosylate

2-Oxa-6-aza-spiro[3.3]heptane and its derivatives are considered valuable building blocks in modern drug discovery. Their rigid, spirocyclic nature allows for precise spatial orientation of substituents, making them attractive as bioisosteres for commonly used motifs like piperidine and morpholine. The tosylate salt form is frequently employed to improve the crystallinity and handling properties of the parent amine. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Oxa-6-aza-spiro[3.3]heptane tosylate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectral Data

The proton NMR spectrum of 2-Oxa-6-aza-spiro[3.3]heptane tosylate is expected to exhibit distinct signals for the spirocyclic core and the tosylate counter-ion. The protonation of the nitrogen atom by the toluenesulfonic acid will lead to a downfield shift of the adjacent protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-1, H-3~4.7-4.9s4HProtons on the oxetane ring adjacent to the oxygen atom.
H-5, H-7~4.2-4.4s4HProtons on the azetidine ring adjacent to the nitrogen atom. Shifted downfield due to protonation.
Ar-H (tosylate)~7.7-7.9d2HAromatic protons ortho to the sulfonate group.
Ar-H (tosylate)~7.1-7.3d2HAromatic protons meta to the sulfonate group.
CH₃ (tosylate)~2.3-2.5s3HMethyl protons of the tosylate group.
N-HBroad, variablebr s2HProtons on the positively charged nitrogen. May exchange with water in the solvent.
¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the spirocyclic core and the tosylate anion. The quaternary spirocyclic carbon is a key diagnostic signal.

Assignment Predicted Chemical Shift (δ, ppm) Notes
C-1, C-3~75-80Carbons of the oxetane ring adjacent to the oxygen atom.
C-5, C-7~55-60Carbons of the azetidine ring adjacent to the nitrogen atom.
C-4 (spiro)~40-45Quaternary carbon at the spirocyclic junction.
C-Ar (tosylate, C-SO₃)~145-150Aromatic carbon attached to the sulfonate group.
C-Ar (tosylate, C-CH₃)~140-145Aromatic carbon bearing the methyl group.
C-Ar (tosylate)~128-130Aromatic CH carbons.
C-Ar (tosylate)~125-127Aromatic CH carbons.
CH₃ (tosylate)~20-22Methyl carbon of the tosylate group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 2-Oxa-6-aza-spiro[3.3]heptane tosylate.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration of all proton signals.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Diagram of the NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Set Up ¹H and ¹³C Experiments load->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) peak_pick Peak Picking baseline->peak_pick assign Assign Signals peak_pick->assign interpret Structural Interpretation assign->interpret report Generate Report interpret->report

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Oxa-6-aza-spiro[3.3]heptane tosylate will be a composite of the absorptions from the spirocyclic cation and the tosylate anion.

Wavenumber (cm⁻¹) Intensity Assignment
3100-3300Strong, BroadN-H stretching vibrations of the secondary ammonium salt.
2850-3000MediumC-H stretching vibrations of the aliphatic CH₂ groups.
1600-1625MediumC=C aromatic stretching vibrations of the tosylate ring.
1450-1490MediumC=C aromatic stretching vibrations of the tosylate ring.
1150-1250StrongAsymmetric S=O stretching of the sulfonate group.
1030-1050StrongSymmetric S=O stretching of the sulfonate group.
1100-1150StrongC-O-C stretching of the oxetane ring.
1000-1020StrongS-O stretching of the sulfonate group.
Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 2-Oxa-6-aza-spiro[3.3]heptane tosylate powder onto the ATR crystal.

  • Use the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Diagram of the IR Data Acquisition Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean Clean ATR Crystal load Place Sample on Crystal clean->load apply_pressure Apply Pressure load->apply_pressure background Collect Background Spectrum apply_pressure->background sample Collect Sample Spectrum background->sample process Generate Absorbance Spectrum sample->process assign Assign Characteristic Peaks process->assign interpret Interpret Functional Groups assign->interpret

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For an ionic compound like 2-Oxa-6-aza-spiro[3.3]heptane tosylate, electrospray ionization (ESI) is the most suitable technique.

Expected Ions:

  • Positive Ion Mode ([M+H]⁺): The spectrum will be dominated by the cation of the spirocyclic amine. The expected m/z will be for the protonated free base, [C₅H₉NO + H]⁺.

    • Calculated Monoisotopic Mass: 100.0757 u

  • Negative Ion Mode ([M-H]⁻): The spectrum will show the tosylate anion.

    • Calculated Monoisotopic Mass: 171.0016 u

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the ions.

  • [C₅H₁₀NO]⁺: Calculated m/z = 100.0757, observed m/z should be within 5 ppm.

  • [C₇H₇O₃S]⁻: Calculated m/z = 171.0016, observed m/z should be within 5 ppm.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid can be added to promote ionization in positive ion mode.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion or injection.

Data Acquisition (Direct Infusion):

  • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the compound and solvent system.

  • I

Conformational Analysis of 2-Oxa-6-aza-spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the conformational dynamics, structural properties, and medicinal chemistry applications of 2-Oxa-6-aza-spiro[3.3]heptane .

Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary: The "Rigidified Morpholine"

In modern drug discovery, the 2-oxa-6-aza-spiro[3.3]heptane scaffold has emerged as a premier bioisostere for morpholine, piperidine, and piperazine rings.[] Unlike monocyclic saturated heterocycles which exist in dynamic equilibrium between chair and boat forms, the spiro[3.3]heptane core offers a rigidified, non-planar topology .

This rigidity confers three distinct advantages:

  • Vector Definition: It orients substituents at precise exit vectors defined by the spiro-carbon geometry, often improving target selectivity.

  • Lipophilicity Modulation: It typically lowers logD compared to acyclic or larger ring analogs while maintaining polarity.

  • Metabolic Stability: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism (e.g., P450 hydroxylation) compared to the labile C-H bonds of morpholine.

Structural Anatomy & Geometry[1][2]

The Spiro-Cyclobutane Core

The scaffold consists of an oxetane ring and an azetidine ring fused at a single quaternary carbon (C4). While often drawn as planar squares in 2D representations, the physical reality is governed by ring puckering .

  • Idealized Symmetry:

    
     (if unsubstituted and homonuclear).
    
  • Actual Symmetry:

    
     (due to the heteroatom difference: O vs NH).
    
Ring Puckering Dynamics

Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.

  • Pucker Angle (

    
    ):  In 2-oxa-6-aza-spiro[3.3]heptane, both the oxetane and azetidine rings exhibit a pucker angle typically between 20° and 30° .
    
  • Conformational Inversion: The rings undergo a rapid "wing-flapping" motion (ring inversion) through a planar transition state. The energy barrier for this inversion is low (

    
    1.5 kcal/mol), meaning that at room temperature, the molecule samples an average conformation, but the instantaneous structure is puckered.
    
Nitrogen Pyramidalization

The nitrogen atom at position 6 is not planar.

  • Pyramidal Height: Crystallographic data indicates the nitrogen atom sits approximately 0.2 Å to 0.5 Å out of the plane defined by its three substituents (C5, C7, and the exocyclic substituent).

  • Inversion Barrier: The barrier to nitrogen inversion in azetidines is generally higher than in acyclic amines but lower than in aziridines.

Conformational Analysis & Vector Mapping

The critical value of this scaffold lies in how it projects substituents into biological space.

Exit Vector Comparison

When replacing a morpholine with 2-oxa-6-aza-spiro[3.3]heptane, the exit vectors change significantly.

ParameterMorpholine (Chair)2-Oxa-6-aza-spiro[3.3]heptaneImpact
Distance (Heteroatom-Heteroatom) ~2.8 Å (1,4-distance)~3.6 Å (Linear projection)Spiro scaffold is "longer" along the vector axis.
Vector Angle ~180° (parallel)~180° (coaxial)Maintains linearity but extends reach.
Dimensionality 3D (Chair depth)3D (Orthogonal rings)Spiro rings are orthogonal (90° twist), filling a "box" volume.
Visualization of Conformational Space

The following diagram illustrates the conformational equilibrium and the orthogonal nature of the two rings.

SpiroConformation cluster_0 Conformational Equilibrium cluster_1 Vector Projection Puckered_A Puckered Form A (Butterfly) Planar_TS Planar Transition State (High Energy) Puckered_A->Planar_TS Ring Flip (~1.5 kcal/mol) Puckered_B Puckered Form B (Butterfly) Planar_TS->Puckered_B Relaxation Oxetane Oxetane Ring (O-Vector) Spiro_Center Spiro Carbon (C4) Orthogonal Junction Oxetane->Spiro_Center Azetidine Azetidine Ring (N-Vector) Spiro_Center->Azetidine

Figure 1: Conformational equilibrium showing the low-barrier ring flip and the orthogonal arrangement of the oxetane and azetidine rings.

Experimental Protocols

To validate the conformation of a specific derivative, a combination of X-ray crystallography and solution-state NMR is required.

Protocol: Single Crystal X-Ray Diffraction

Objective: Determine the solid-state pucker angle and nitrogen pyramidalization.

  • Crystallization: Dissolve 20 mg of the derivative in a minimal amount of hot methanol or ethyl acetate. Allow slow evaporation at 4°C.

  • Data Collection: Mount crystal on a goniometer at 100 K (low temperature is crucial to freeze ring vibrations).

  • Analysis:

    • Measure the dihedral angle

      
       (for oxetane) and 
      
      
      
      (for azetidine).
    • Calculate the puckering amplitude (

      
      )  using Cremer-Pople parameters.
      
    • Measure the distance of the Nitrogen atom from the plane of its three neighbors.

Protocol: Solution State NMR Analysis ( & )

Objective: Assess conformational averaging in solution.

  • Sample Prep: Dissolve 5-10 mg in

    
     or 
    
    
    
    .
  • Acquisition:

    • Run standard 1D

      
      .
      
    • Run NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Interpretation:

    • Geminal Coupling: Observe the geminal protons on the cyclobutane rings. In a rapidly flipping system, axial and equatorial protons often average to equivalent chemical shifts or show simplified splitting patterns.

    • NOE Signals: Look for cross-peaks between the oxetane protons and the azetidine protons. Strong NOEs indicate spatial proximity consistent with the orthogonal "box" shape.

Synthesis & Handling

The synthesis of the core scaffold is non-trivial due to the high ring strain. The most robust route proceeds via Tribromopentaerythritol .

Core Synthesis Workflow

This route avoids the instability of intermediate cyclobutanes by forming the spiro junction early.

Synthesis Start Tribromopentaerythritol Step1 Cyclization 1: p-TsNH2, NaOH, EtOH (Forms Azetidine Ring) Start->Step1 Inter1 N-Tosyl-3,3-bis(bromomethyl)azetidine Step1->Inter1 Step2 Cyclization 2: NaH, THF, Reflux (Forms Oxetane Ring) Inter1->Step2 Product_Prot N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Step2->Product_Prot Step3 Deprotection: Mg/MeOH (Sonication) or Na/Naphthalene Product_Prot->Step3 Final 2-Oxa-6-aza-spiro[3.3]heptane (Free Base / Oxalate Salt) Step3->Final

Figure 2: Synthetic pathway for the construction of the spiro[3.3]heptane core.

Safety Note: The free base is a volatile amine. It is best stored as the oxalate or tosylate salt , which are stable, crystalline solids.

Case Study: TBI-223 Intermediate

A prominent example of this scaffold's utility is found in the synthesis of TBI-223 , a tuberculosis drug candidate.[2]

  • Challenge: The morpholine analog suffered from rapid metabolic clearance.

  • Solution: Replacement with 2-oxa-6-azaspiro[3.3]heptane.[][3][4]

  • Result:

    • Structure: X-ray analysis of the intermediate 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane revealed a nitrogen pyramidalization height of 0.212 Å .

    • Activity: The spiro-analog retained potency while significantly improving metabolic stability (blocking the oxidation prone sites).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Bioisosteres for Morpholine and Piperazine.[4][5] Angewandte Chemie International Edition.[6] Link

  • Measom, N. D., et al. (2017). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development. Link

  • Barnes-Seeman, D. (2016). The Role of Spirocyclic Scaffolds in Drug Discovery.[7] Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

2-Oxa-6-aza-spiro[3.3]heptane Tosylate: A Next-Generation Morpholine Bioisostere in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of medicinal chemistry relies heavily on the strategic deployment of bioisosteres to navigate the complex multi-parameter optimization of drug candidates. Among these, the spirocyclic oxetane-azetidine system has emerged as a premier structural motif. This technical guide provides an in-depth analysis of 2-oxa-6-aza-spiro[3.3]heptane tosylate , detailing its chemical profiling, the mechanistic causality behind its use as a morpholine replacement, and field-proven, self-validating experimental workflows for its integration into novel therapeutics.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in late-stage functionalization, it is critical to understand its fundamental chemical identity and the rationale behind its salt form.

  • Chemical Name: 2-Oxa-6-aza-spiro[3.3]heptane tosylate

  • CAS Number: 2083631-41-6

  • Linear Molecular Formula: C₁₂H₁₇NO₄S (Base: C₅H₉NO, Salt: C₇H₈O₃S)

  • Molecular Weight: 271.33 g/mol

The Causality of the Tosylate Salt

The free base of 2-oxa-6-aza-spiro[3.3]heptane is a low-molecular-weight, highly polar oil that is prone to volatility and degradation upon prolonged storage. As application scientists, we specifically select the tosylate (p-toluenesulfonate) salt because it forms a highly crystalline, non-hygroscopic solid. This ensures precise stoichiometric weighing during high-throughput screening and scale-up synthesis, preventing the yield variations commonly seen with hygroscopic hydrochloride salts.

Table 1: Physicochemical Comparison (Morpholine vs. Spirocycle)

To understand its value, we must benchmark it against the industry standard it replaces: morpholine[1][2].

PropertyMorpholine2-Oxa-6-aza-spiro[3.3]heptaneCausality / Impact
Ring Structure Flexible 6-memberedRigid spirocyclic [3.3]High rigidity reduces the entropic penalty upon target binding, often boosting affinity.
Metabolic Stability Susceptible to

-oxidation
Highly stableStrain energy and lack of adjacent abstractable protons block CYP450 metabolism[2].
Aqueous Solubility HighExceptionally HighThe oxetane oxygen acts as a strong hydrogen bond acceptor, significantly lowering logD[2].
Basicity (pKa) ~8.3~7.8Lower basicity mitigates off-target hERG channel binding, reducing cardiotoxicity risks.

Mechanistic Rationale: The Bioisosteric Shift

Morpholine is a ubiquitous solubilizing group in drug discovery. However, its flexible conformation and susceptibility to oxidative metabolism by cytochrome P450 enzymes (specifically at the


-carbons adjacent to the heteroatoms) often lead to toxic metabolites or rapid systemic clearance.

By replacing morpholine with 2-oxa-6-aza-spiro[3.3]heptane, researchers leverage the unique properties of oxetanes[2]. The oxetane ring forces a distinct vectorization of the lone pairs on the oxygen, enhancing its hydrogen-bond accepting capability while simultaneously altering the dipole moment of the molecule[1][2]. Furthermore, the high ring strain of the spiro[3.3]heptane system sterically shields the core from enzymatic degradation, acting as a robust metabolic blockade[1].

Bioisostere Morpholine Morpholine Core (Flexible, CYP Liability) Spiro 2-Oxa-6-aza-spiro[3.3]heptane (Rigid, Metabolically Stable) Morpholine->Spiro Bioisosteric Replacement Solubility Increased Aqueous Solubility (Lower logD) Spiro->Solubility Toxicity Reduced hERG Liability (Altered pKa) Spiro->Toxicity Metabolism Blocked Alpha-Oxidation (Steric Strain) Spiro->Metabolism

Caption: Logical relationship of morpholine replacement yielding improved pharmacokinetic profiles.

Experimental Protocols & Self-Validating Workflows

Integrating a highly strained spirocycle into an existing scaffold requires precise catalytic conditions. The following protocol details the late-stage functionalization of an aryl halide using 2-oxa-6-aza-spiro[3.3]heptane tosylate via a Buchwald-Hartwig cross-coupling.

Protocol: Buchwald-Hartwig Cross-Coupling of Spiro[3.3]heptane

Step 1: Salt Dissociation (Freebasing)

  • Procedure: Suspend 1.2 eq of 2-oxa-6-aza-spiro[3.3]heptane tosylate in anhydrous 1,4-dioxane. Add 3.0 eq of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

  • Causality: The tosylate counterion must be fully neutralized to liberate the nucleophilic secondary azetidine amine. A large excess of base is required to both neutralize the tosylate acid and participate in the subsequent catalytic deprotonation cycle.

  • Self-Validation Check: Extract a 10 µL aliquot and partition it in water/EtOAc. The aqueous layer must show a pH > 10. Failure to reach this pH indicates incomplete tosylate neutralization, which will poison the palladium catalyst.

Step 2: Catalyst Activation

  • Procedure: In a separate vial under an Argon atmosphere, combine 0.05 eq of Pd₂(dba)₃ and 0.10 eq of RuPhos ligand. Dissolve in 1,4-dioxane and stir for 15 minutes.

  • Causality: Why RuPhos? The azetidine nitrogen in the spiro[3.3]heptane system is highly sterically hindered and possesses unique s-character due to ring strain. Standard ligands (e.g., BINAP) often fail to promote the reductive elimination step. RuPhos provides the necessary steric bulk to accelerate reductive elimination, preventing off-target

    
    -hydride elimination.
    
  • Self-Validation Check: The reaction's success is self-validated by observing the color transition of the palladium complex. A shift from the deep purple of the Pd₂(dba)₃ precursor to a vibrant red/orange indicates successful ligand exchange and formation of the active L-Pd(0) species.

Step 3: C-N Bond Formation

  • Procedure: Transfer the activated catalyst to the main reaction vessel containing the freebased spirocycle and 1.0 eq of the target aryl halide. Heat to 100°C for 12 hours.

  • Causality: Heating provides the activation energy required for the oxidative addition of the aryl halide to the Pd(0) complex, overcoming the steric hindrance of the spirocyclic amine during the transmetalation phase.

  • Self-Validation Check: Monitor the reaction via LC-MS. The validation of the protocol is confirmed by the complete disappearance of the aryl halide peak and the emergence of the [M+H]⁺ peak corresponding to the spiro-adduct.

Workflow Step1 1. Freebasing Neutralize Tosylate Step2 2. Catalyst Activation Pd2(dba)3 / RuPhos Step1->Step2 Amine Ready Step3 3. C-N Coupling 100°C, 12h, Dioxane Step2->Step3 Active Pd Complex Step4 4. Purification Prep-HPLC Step3->Step4 Crude Product

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

Quantitative Data Analysis: Pharmacokinetic Impact

When successfully integrated into lead compounds (e.g., replacing morpholine in targeted kinase inhibitors or antibacterial agents), the spirocyclic bioisostere consistently demonstrates superior pharmacokinetic profiles[3]. Table 2 summarizes the typical quantitative shifts observed during lead optimization.

Table 2: Typical Pharmacokinetic Shifts in Lead Optimization
ParameterMorpholine Analog2-Oxa-6-aza-spiro[3.3]heptane AnalogNet Improvement
Intrinsic Clearance (CLint) 45 µL/min/mg< 10 µL/min/mg> 4-fold increase in metabolic stability
Half-life (t₁/₂) 1.2 hours4.5 hoursProlonged systemic exposure
Efflux Ratio (MDR1) 3.51.1Reduced P-gp efflux liability, improving CNS penetration if desired

Conclusion

The transition from flexible, metabolically vulnerable rings to rigid, highly vectorized spirocycles represents a paradigm shift in modern drug design. 2-Oxa-6-aza-spiro[3.3]heptane tosylate serves as a master key for rescuing failed morpholine-bearing leads. By understanding the causality behind its physicochemical properties and employing rigorously self-validated coupling protocols, development teams can systematically engineer superior safety and efficacy profiles into their clinical candidates.

References

  • Sigma-Aldrich. "2-Oxa-6-aza-spiro[3.3]heptane tosylate | CAS: 2083631-41-6". Sigma-Aldrich Product Catalog.

  • Shishkina, S. V., et al. (2024). "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks". Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry, 53(8):3227-46.

  • Patel, et al. (2023). "Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents". Pharmaceuticals.

Sources

Comprehensive Technical Guide: Solubility, Stability, and Application of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of physicochemical properties remains one of the most formidable challenges in small-molecule drug discovery. In recent years, spirocyclic oxetanes—specifically the 2-oxa-6-aza-spiro[3.3]heptane core—have emerged as premier bioisosteres for traditional saturated heterocycles like morpholine and piperazine [1].

Supplied predominantly as a tosylate salt (CAS: 2083631-41-6) [2], this building block offers a unique combination of high aqueous solubility, metabolic resistance, and a distinct three-dimensional conformation that allows drug candidates to "escape flatland." This whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of 2-oxa-6-aza-spiro[3.3]heptane tosylate, alongside self-validating experimental protocols for its integration into synthetic workflows.

Structural Rationale: The Morpholine Bioisostere

The widespread use of morpholine in medicinal chemistry is often hindered by two major liabilities: a relatively flat chair conformation and high susceptibility to cytochrome P450 (CYP450)-mediated oxidation at the alpha-carbons adjacent to the heteroatoms.

Replacing morpholine with the 2-oxa-6-aza-spiro[3.3]heptane system addresses both issues simultaneously [1]. The spirocyclic fusion of an oxetane and an azetidine ring forces the exit vectors of the nitrogen and oxygen atoms into a rigid, orthogonal 3D geometry. Furthermore, the lack of abstractable alpha-protons adjacent to the oxygen drastically reduces metabolic liabilities [3].

G N1 Morpholine Liability N2 Metabolic Oxidation (CYP450) N1->N2 N3 Flat Conformation N1->N3 N4 2-Oxa-6-aza-spiro[3.3]heptane N2->N4 Bioisosteric Replacement N3->N4 N5 Blocked Alpha-Protons (High Stability) N4->N5 N6 Spiro 3D Geometry (Escaping Flatland) N4->N6 N7 Enhanced Aqueous Solubility N4->N7

Logic tree detailing the bioisosteric advantages of spiro[3.3]heptane over morpholine.

Physicochemical Properties: Solubility & Stability Dynamics

The Causality of Enhanced Solubility

The incorporation of an oxetane ring profoundly impacts the hydration network of the molecule. The oxygen atom in the highly strained 4-membered ring possesses a more localized lone-pair electron density compared to unstrained ethers. This makes the oxetane a superior hydrogen-bond acceptor. When appended to a drug scaffold, the 2-oxa-6-aza-spiro[3.3]heptane motif can increase aqueous solubility by a factor of 4 to over 4000 compared to gem-dimethyl or morpholine analogs [1].

Stability Profile: Why the Tosylate Salt?

The free base of 2-oxa-6-aza-spiro[3.3]heptane (CAS: 174-78-7) is a low-molecular-weight, highly polar liquid that is prone to volatility and hygroscopicity [4]. More critically, the spiro[3.3]heptane system possesses inherent ring strain (~25-30 kcal/mol per 4-membered ring).

To ensure long-term shelf stability and reliable reaction stoichiometry, the compound is isolated as a tosylate (p-toluenesulfonate) salt .

  • Thermal Stability: The tosylate salt forms a highly stable, crystalline white solid that resists degradation at room temperature [2].

  • Chemical Stability: Unlike chloride or bromide counterions, which can act as nucleophiles and trigger ring-opening of the strained oxetane under thermal stress, the tosylate anion is charge-diffuse and strictly non-nucleophilic. This prevents premature degradation of the azetidine/oxetane core during storage.

Quantitative Data Summary
Property2-Oxa-6-aza-spiro[3.3]heptane (Free Base)2-Oxa-6-aza-spiro[3.3]heptane Tosylate
CAS Number 174-78-72083631-41-6
Molecular Formula C5H9NOC12H17NO4S
Molecular Weight 99.13 g/mol 271.33 g/mol
Physical State Pale yellow liquidCrystalline white solid
Hygroscopicity HighLow
Handling/Storage Requires inert atmosphere, cold storageBench-stable, room temperature
Solubility Miscible in water, volatile in organicsHighly soluble in DMSO, DMF, MeOH, H2O

Validated Experimental Protocols

To maintain scientific integrity and ensure reproducible results, the following protocols have been designed as self-validating systems. They account for the specific chemical sensitivities of the spirocyclic core.

Protocol 1: In Situ Free-Basing and Amide Coupling

Objective: To couple the spirocyclic amine to a carboxylic acid without isolating the volatile free base, preventing ring-opening degradation.

Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) as the base. DIPEA is sterically hindered; it effectively deprotonates the azetidinium tosylate to release the free amine but is too bulky to act as a nucleophile against the strained oxetane ring.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol).

  • Solvation: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) under a nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add 2-Oxa-6-aza-spiro[3.3]heptane tosylate (1.2 equiv, 0.6 mmol) in one portion. The suspension will remain slightly cloudy.

  • Controlled Free-Basing: Dropwise, add DIPEA (3.0 equiv, 1.5 mmol). Self-Validation Check: The solution should become completely homogenous and transparent within 2 minutes, indicating successful neutralization of the tosylate salt and release of the soluble free amine.

  • Reaction: Stir at room temperature for 4 hours. Monitor via LC-MS. Avoid heating above 60°C to prevent thermal degradation of the spiro core.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 10 mL). The tosylate counterion will wash out into the aqueous layer. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

Workflow S1 Weigh Tosylate Salt (C12H17NO4S) S2 Suspend in Polar Aprotic Solvent (DMF/DCM) S1->S2 S3 Add Mild Base (DIPEA, 3.0 eq) S2->S3 S4 In Situ Free Amine Generation S3->S4 S5 Add Electrophile (Active Ester) S4->S5 S6 Coupled Spiro Product S5->S6

Step-by-step workflow for in situ free-basing and coupling of the tosylate salt.

Protocol 2: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Objective: To accurately quantify the solubility enhancement provided by the spirocyclic oxetane moiety in a final API candidate.

  • Saturation: Add 2.0 mg of the purified spiro-containing API candidate into a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Agitate the suspension on a thermomixer at 25°C and 800 rpm for 24 hours. Causality Note: 24 hours is required to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated molecules.

  • Separation: Centrifuge the sample at 14,000 rpm for 15 minutes to pellet any undissolved solid. Self-Validation Check: The presence of a visible pellet confirms that the solution is truly saturated. If no pellet is visible, the compound is highly soluble (>2 mg/mL), and the assay must be repeated with a higher initial mass.

  • Quantification: Carefully extract 100 µL of the supernatant. Dilute 1:10 in mobile phase and analyze via HPLC-UV against a known calibration curve of the API.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry - ACS Publications[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

The Synthesis of 2-Oxa-6-aza-spiro[3.3]heptane: A Modern Morpholine Bioisostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In contemporary medicinal chemistry, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful drug design. Morpholine, a ubiquitous heterocycle in numerous approved drugs, is often targeted for bioisosteric replacement to overcome challenges such as metabolic instability and to modulate properties like lipophilicity. This guide provides a detailed technical overview of the synthesis and rationale behind the use of 2-oxa-6-aza-spiro[3.3]heptane, a novel and increasingly popular morpholine bioisostere. We will delve into the most robust and scalable synthetic routes, providing step-by-step protocols and explaining the causality behind experimental choices. This document serves as a practical resource for researchers aiming to incorporate this valuable spirocyclic scaffold into their drug discovery programs.

The Rationale for Morpholine Bioisosteres: Introducing 2-Oxa-6-aza-spiro[3.3]heptane

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable properties, including good aqueous solubility and its ability to act as a hydrogen bond acceptor. However, it can be susceptible to oxidative metabolism, leading to undesired pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties, is a powerful strategy to address such liabilities.

2-Oxa-6-aza-spiro[3.3]heptane has emerged as a compelling bioisostere for morpholine.[1][2] Its rigid, three-dimensional spirocyclic structure offers several potential advantages:

  • Modulation of Lipophilicity: Counterintuitively, the addition of a carbon atom in the spirocyclic scaffold can lead to a decrease in lipophilicity (logD).[2][3] This is often attributed to the increased basicity of the nitrogen atom, which is less sterically hindered and more exposed to the solvent compared to the nitrogen in morpholine.[3]

  • Improved Metabolic Stability: The spirocyclic core can enhance metabolic stability by blocking or altering sites of metabolism.[2]

  • Enhanced Receptor Binding: The rigid conformation of the spirocycle can lead to more specific and higher-affinity interactions with biological targets.[4][5]

  • Novel Chemical Space: The unique three-dimensional shape of 2-oxa-6-aza-spiro[3.3]heptane allows for the exploration of novel chemical space, potentially leading to improved selectivity and potency.[6]

Comparative Physicochemical Properties

The decision to employ a bioisostere is data-driven. Below is a comparison of key physicochemical properties of 2-oxa-6-aza-spiro[3.3]heptane and its parent heterocycle, morpholine.

PropertyMorpholine2-Oxa-6-aza-spiro[3.3]heptaneRationale for Change
Molecular Weight 87.12 g/mol 99.13 g/mol Increased due to the additional carbon in the spirocyclic core.
cLogP -0.87-0.7 (predicted)[7]The spirocyclic structure can lead to a less lipophilic profile despite the added carbon.
pKa 8.36~9.0 (estimated for analogous systems)[3]The nitrogen in the azetidine ring is generally more basic than in morpholine.
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų (estimated)The polar surface area remains similar, preserving key hydrogen bonding interactions.

Scalable Synthesis of 2-Oxa-6-aza-spiro[3.3]heptane

Several synthetic routes to 2-oxa-6-aza-spiro[3.3]heptane have been reported. The most robust and scalable approach commences from the readily available starting material, tribromoneopentyl alcohol.[8] This route involves the initial formation of a key intermediate, 3,3-bis(bromomethyl)oxetane, followed by the construction of the azetidine ring.

Visualizing the Synthetic Workflow

Synthesis_of_2_Oxa_6_aza_spiro_3_3_heptane cluster_0 Part 1: Synthesis of 3,3-bis(bromomethyl)oxetane cluster_1 Part 2: Formation of the Spirocyclic Core cluster_2 Part 3: Deprotection Tribromoneopentyl_alcohol Tribromoneopentyl alcohol 3_3_bis_bromomethyl_oxetane 3,3-bis(bromomethyl)oxetane Tribromoneopentyl_alcohol->3_3_bis_bromomethyl_oxetane NaOH, H2O N_Tosyl_spirocycle N-Tosyl-2-oxa-6-azaspiro[3.3]heptane 3_3_bis_bromomethyl_oxetane->N_Tosyl_spirocycle Base p_toluenesulfonamide p-Toluenesulfonamide p_toluenesulfonamide->N_Tosyl_spirocycle Final_Product 2-Oxa-6-aza-spiro[3.3]heptane N_Tosyl_spirocycle->Final_Product Mg, sonication or other deprotection methods Alternative_Synthesis cluster_0 Oxetane Precursor Synthesis cluster_1 Azetidine Precursor and Coupling cluster_2 Deprotection Starting_Material_Oxetane e.g., Epichlorohydrin 3_hydroxymethyl_3_methyloxetane 3-(hydroxymethyl)-3-methyloxetane Starting_Material_Oxetane->3_hydroxymethyl_3_methyloxetane Multi-step Mesylated_Oxetane Mesylated Oxetane 3_hydroxymethyl_3_methyloxetane->Mesylated_Oxetane MsCl, base N_Boc_spirocycle N-Boc-2-oxa-6-azaspiro[3.3]heptane Mesylated_Oxetane->N_Boc_spirocycle N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine N_Boc_3_hydroxyazetidine->N_Boc_spirocycle Base Final_Product 2-Oxa-6-aza-spiro[3.3]heptane N_Boc_spirocycle->Final_Product Acid (e.g., TFA, HCl)

Sources

Theoretical Studies on Spiro[3.3]heptane Ring Strain: A Computational & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the theoretical studies of spiro[3.3]heptane ring strain.

Executive Summary

Spiro[3.3]heptane (


) represents a canonical challenge in physical organic chemistry: a rigid, bicyclic hydrocarbon featuring two cyclobutane rings fused at a single quaternary carbon. For researchers in drug discovery and high-energy materials, this molecule is not merely a strained curiosity but a critical scaffold. Its Strain Energy (SE) of ~51.0 kcal/mol  drives its reactivity, while its 

symmetry provides unique non-planar exit vectors for bioisosteric replacement of phenyl rings.

This guide synthesizes quantum chemical data, homodesmotic reaction schemes, and structural topology to provide a definitive reference on the strain mechanics of the spiro[3.3]heptane core.

Part 1: Theoretical Framework of Strain

The Anatomy of Spiro-Strain

Strain in spiro[3.3]heptane is not simply additive. While it comprises two cyclobutane rings, the fusion at the spiro center introduces specific electronic and steric perturbations. The total strain energy (


) is governed by three primary components:
  • Baeyer Strain (Angle Strain): The deviation of C-C-C bond angles from the ideal tetrahedral angle (

    
    ). In spiro[3.3]heptane, the internal angles at the spiro center are constrained to 
    
    
    
    , creating significant orbital rehybridization (increased
    
    
    -character in C-C bonds).
  • Pitzer Strain (Torsional Strain): Caused by eclipsing interactions between adjacent C-H bonds. Unlike planar cyclobutane, the rings in spiro[3.3]heptane adopt a puckered conformation to relieve this strain, though the rigidity of the spiro center limits the extent of this relaxation.

  • Spiro-Destabilization: A quantum mechanical effect where the two orthogonal

    
    -systems (or pseudo-
    
    
    
    orbitals of the strained
    
    
    -bonds) interact. In spiro[3.3]heptane, this effect is minimal compared to spiro[2.2]pentane, contributing only marginally to the excess enthalpy.
Quantitative Strain Data

The following table consolidates theoretical and experimental thermochemical data.

ParameterValueMethod/SourceNotes
Strain Energy (SE) 51.0 kcal/mol Homodesmotic Calculation [1]Slightly less than

Cyclobutane (

).
Heat of Formation (

)
+22.1 kcal/mol Derived (G3/G4 Theory)Endothermic due to high strain content.
Symmetry Point Group

Geometric OptimizationRings are mutually orthogonal and puckered.
C-C-C Angle (Internal) 88.0° - 89.5° DFT (B3LYP/6-31G*)Deviates significantly from

.
Puckering Angle ~28° X-Ray/ComputationalMinimizes torsional eclipsing interactions.

Part 2: Computational Methodologies

Protocol for Strain Energy Calculation

To accurately determine Strain Energy, simple isodesmic reactions are insufficient due to unbalanced group interactions. The gold standard is the Homodesmotic Reaction Scheme , which conserves the number of carbon atoms in each hybridization state and the number of C-H bonds of each type.

Recommended Homodesmotic Reaction (RC4 Level)


  • Reactants: 1 Quaternary C, 6 Secondary

    
    , 8 Primary 
    
    
    
    (from ethane).
  • Products: 1 Quaternary C (Neopentane), 4 Primary

    
     (Neopentane), 4 Secondary 
    
    
    
    (Butane), 4 Primary
    
    
    (Butane).
  • Balance: The reaction balances group types (

    
    , 
    
    
    
    ) but requires careful stoichiometric adjustment for
    
    
    groups to cancel out non-strain enthalpy contributions.
Computational Workflow (Graphviz)

The following diagram outlines the rigorous workflow for calculating strain energy using ab initio methods.

StrainCalculation Input Input Structure (Spiro[3.3]heptane) Opt Geometry Optimization (B3LYP/6-311+G(d,p) or M06-2X) Input->Opt Freq Frequency Calculation (Check for imaginary freqs) Opt->Freq Therm Extract Enthalpy (H) (Zero-point corrected) Freq->Therm Homo Construct Homodesmotic Reaction Equation Therm->Homo Ref Calculate Reference Molecules (Ethane, Neopentane, Butane) Ref->Therm Calc Calculate Reaction Enthalpy (ΔH_rxn = Strain Energy) Homo->Calc

Figure 1: Computational workflow for determining Strain Energy (SE) via homodesmotic reaction schemes.

Part 3: Structural Topology & Drug Design Implications

The "Banana Bond" Phenomenon

Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that the electron density paths in spiro[3.3]heptane are curved. The bond paths do not follow the internuclear vectors.

  • Bent Bonds: The C-C bonds curve outward, effectively increasing the orbital overlap despite the constrained 90° angles.

  • Hybridization: The Carbon atoms utilize orbitals with high

    
    -character (~
    
    
    
    to
    
    
    ) for the ring bonds, leaving the external C-H bonds with high
    
    
    -character. This explains the increased acidity of the C-H protons compared to unstrained alkanes.
Bioisosteric Utility

Spiro[3.3]heptane is a superior saturated bioisostere for the phenyl ring in drug design.

  • Vector Fidelity: Unlike the flat benzene ring, spiro[3.3]heptane projects substituents at distinct angles (

    
     geometry).
    
  • Metabolic Stability: The absence of

    
    -electrons removes the liability of oxidation by CYP450 enzymes (epoxidation/hydroxylation), often improving the half-life of drug candidates [2].
    

Bioisostere Benzene Phenyl Ring (Planar, sp2) Prop1 Metabolic Liability (Oxidation prone) Benzene->Prop1 Vector1 Collinear/Planar Exit Vectors Benzene->Vector1 Spiro Spiro[3.3]heptane (3D, sp3, Rigid) Spiro->Benzene Bioisosteric Replacement Prop2 Metabolic Stability (No π-system) Spiro->Prop2 Vector2 Orthogonal/Twisted Exit Vectors Spiro->Vector2

Figure 2: Comparison of physicochemical properties between Phenyl and Spiro[3.3]heptane scaffolds.

Part 4: Experimental Validation & Synthesis

Synthesis of the Core

Validating theoretical strain often involves synthesizing the core to measure heat of combustion. A robust protocol for synthesizing spiro[3.3]heptane derivatives involves the cyclization of malonate derivatives.[1]

Protocol Summary:

  • Alkylation: React 1,1-bis(bromomethyl)cyclobutane with diethyl malonate using NaOEt/EtOH.

  • Decarboxylation: Hydrolysis of the ester followed by thermal decarboxylation yields the spiro-acid.

  • Reduction: Conversion to the hydrocarbon if required.

Note: The formation of the second ring is kinetically slow due to the buildup of strain energy (the 51 kcal/mol barrier), often requiring high temperatures or specific catalysts.

References
  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(6), 2206–2229. Link

  • NIST Chemistry WebBook. "Thermochemical Data for Cyclic Hydrocarbons." Link

  • Dudding, T., et al. (2020). "A Procedure for Computing Hydrocarbon Strain Energies." Molecules, 25(9), 2137. Link

Sources

Methodological & Application

synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate from tribromopentaerythritol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxa-6-aza-spiro[3.3]heptane scaffold is a critical bioisostere for morpholine and piperidine in modern medicinal chemistry. It offers reduced lipophilicity (


) and improved metabolic stability while maintaining vector fidelity. While early academic routes relied on the formation of oxalate salts, these proved hygroscopic and unstable, complicating pharmaceutical development.

This guide details the Mercachem-Bayer Protocol , a robust, scalable route that synthesizes the tosylate salt directly. Unlike the oxalate, the tosylate salt is non-hygroscopic, highly crystalline, and thermally stable, making it the preferred form for GMP manufacturing and library synthesis.

Key Advantages of this Protocol
  • Stability: Delivers the stable

    
    -toluenesulfonate (tosylate) salt instead of the unstable oxalate.
    
  • Scalability: Avoids the hazardous and difficult-to-scale sodium/naphthalene deprotection used in N-tosyl routes.

  • Efficiency: Utilizes a "catch-and-release" hydrogenation strategy to form the salt directly from the N-benzyl intermediate without isolating the volatile free amine.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical stages. The strategic pivot is the use of benzylamine as the nitrogen source (Stage 2) rather than tosylamide. This allows for clean removal via hydrogenolysis in the presence of


-toluenesulfonic acid (

-TsOH), trapping the free amine immediately as the desired salt.

Retrosynthesis Target 2-Oxa-6-aza-spiro[3.3]heptane Tosylate Salt Inter2 N-Benzyl-2-oxa-6-aza spiro[3.3]heptane Target->Inter2 Hydrogenolysis (H2, Pd/C, p-TsOH) Inter1 3,3-Bis(bromomethyl)oxetane (BBMO) Inter2->Inter1 Double Alkylation (BnNH2, Base) SM Tribromopentaerythritol (TBNPA) Inter1->SM Intramolecular Cyclization (NaOH)

Figure 1: Retrosynthetic strategy prioritizing the benzyl-protected intermediate for clean salt formation.

Experimental Protocols

Stage 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This step converts the commercially available tribromopentaerythritol (TBNPA) into the oxetane core via an intramolecular Williamson ether synthesis.

  • Reagents: Tribromopentaerythritol (TBNPA), Sodium Hydroxide (NaOH), Water, Toluene (optional co-solvent).

  • Mechanism: Base-promoted deprotonation of the alcohol followed by 4-exo-tet cyclization displacing one bromide.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Suspend TBNPA (1.0 equiv) in water (approx. 2.5 mL/g).

  • Cyclization: Add NaOH (1.1 equiv) as a 40% w/w aqueous solution.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.

  • Workup: Cool to room temperature. The product, BBMO, is a low-melting solid/oil that may separate. Extract with Dichloromethane (DCM) or Toluene.

  • Purification: Wash organics with water and brine. Dry over

    
     and concentrate.
    
  • Distillation: Purify by vacuum distillation (bp ~80–85 °C at 0.5 mmHg) to obtain a colorless liquid/white solid.

    • Yield Target: 70–85%

    • Safety Note: BBMO is a bis-alkylating agent. Handle with extreme caution in a fume hood.

Stage 2: Spirocyclization to N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

The oxetane di-bromide reacts with benzylamine to form the second four-membered ring (azetidine).

  • Reagents: BBMO, Benzylamine (

    
    ), Sodium Carbonate (
    
    
    
    ), Ethanol/Water or Acetonitrile.

Protocol:

  • Mixing: Dissolve BBMO (1.0 equiv) in Ethanol/Water (3:1 ratio, 0.5 M concentration).

  • Addition: Add Benzylamine (1.05 equiv) and Sodium Carbonate (2.5 equiv).

  • Cyclization: Heat to reflux for 16–24 hours. The reaction is sluggish due to the formation of the strained azetidine ring.

  • Monitoring: Monitor consumption of BBMO by GC-MS.

  • Workup: Remove Ethanol under reduced pressure. Dilute the aqueous residue with water and extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Purification: The crude amine is often pure enough for the next step. If necessary, purify via silica gel chromatography (DCM/MeOH) or vacuum distillation.

    • Yield Target: 60–75%

Stage 3: Hydrogenolysis & Tosylate Salt Formation

This is the critical "Mercachem" step. Instead of isolating the volatile and unstable free amine, the benzyl group is removed under reducing conditions in the presence of


-toluenesulfonic acid.
  • Reagents: N-Benzyl intermediate,

    
     (10 wt% loading), 
    
    
    
    -Toluenesulfonic acid monohydrate (
    
    
    -TsOH
    
    
    ), Methanol or Ethanol.

Protocol:

  • Solution Prep: Dissolve N-Benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in Methanol (10 mL/g).

  • Acid Addition: Add

    
    -TsOH
    
    
    
    (1.0 equiv). This forms the salt of the benzyl amine in situ, activating it for hydrogenation.
  • Catalyst: Add 10% Pd/C (5–10 wt% relative to substrate) under an inert atmosphere (

    
    ).
    
  • Hydrogenation: Hydrogenate at 3–5 bar

    
     pressure at room temperature to 40 °C for 12–24 hours.
    
  • Filtration: Filter the catalyst through a pad of Celite. Wash the pad with Methanol.

  • Crystallization: Concentrate the filtrate to a small volume. Add Ethyl Acetate or Acetone as an anti-solvent to induce crystallization.

  • Isolation: Filter the white crystalline solid, wash with cold Ethyl Acetate, and dry under vacuum.

Product Specifications:

  • Identity: 2-Oxa-6-aza-spiro[3.3]heptane tosylate.[1]

  • Appearance: White crystalline solid.

  • Melting Point: ~230 °C (dec).

Data Summary & Comparison

The following table contrasts the traditional Oxalate route with the optimized Tosylate protocol.

FeatureOxalate Salt (Traditional)Tosylate Salt (Recommended)
Route Intermediate N-Tosyl (Sulfonamide)N-Benzyl (Amine)
Deprotection Na/Naphthalene (Hazardous)

(Scalable)
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)
Thermal Stability Low (Dec. < 150 °C)High (Stable > 200 °C)
Solubility Good in water, poor in organicsTunable organic solubility
Suitability Academic / Small ScaleGMP / Process Scale

Process Workflow Diagram

The following diagram illustrates the chemical logic and material flow for the synthesis.

Workflow cluster_0 Stage 1: Oxetane Formation cluster_1 Stage 2: Spirocyclization cluster_2 Stage 3: Salt Formation Step1 Tribromopentaerythritol + NaOH (aq) Step2 Reflux 4h Distillation Step1->Step2 BBMO 3,3-Bis(bromomethyl)oxetane (Isolated Intermediate) Step2->BBMO Step3 BBMO + Benzylamine + Na2CO3 / EtOH BBMO->Step3 Step4 Reflux 16h Extraction (MTBE) Step3->Step4 NBn N-Benzyl-Spiro Intermediate Step4->NBn Step5 NBn + p-TsOH + Pd/C + H2 NBn->Step5 Step6 Hydrogenolysis Filtration & Crystallization Step5->Step6 Final 2-Oxa-6-aza-spiro[3.3]heptane Tosylate Salt Step6->Final

Figure 2: Step-by-step process flow for the synthesis of the tosylate salt.

References

  • Primary Protocol (Mercachem/Bayer): van der Haas, R. N. S.; Dekker, J. A.; Hassfeld, J.; Hager, A.; Fey, P.; Rubenbauer, P.; Damen, E. "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts."[1][2] Synthesis2017 , 49, 2394–2401.[3] Link

  • Oxetane Synthesis (TBI-223): "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Org.[3][4] Process Res. Dev.2023 , 27, 1390–1399.[4] Link

  • Bioisostere Utility: Wuitschik, G. et al. "Spirocyclic Oxetanes: Synthesis and Properties."[3] Angew. Chem. Int. Ed.2008 , 47, 4512–4515. Link

  • Alternative N-Tosyl Route: Burkhard, J. A. et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew. Chem. Int. Ed.2010 , 49, 3524–3527. Link

Sources

Application Note: High-Throughput Parallel Synthesis Using 2-Oxa-6-aza-spiro[3.3]heptane Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Morpholine Bioisostere Paradigm

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif used to tune pharmacokinetic properties, enhance aqueous solubility, and establish key binding interactions. However, morpholine is notoriously susceptible to oxidative metabolism at its adjacent methylene C–H bonds, frequently leading to rapid clearance and ring-opening liabilities[1].

To circumvent these metabolic vulnerabilities, 2 has emerged as a premier, conformationally restricted bioisostere[2]. By replacing the morpholine core with this spirocyclic oxetane-azetidine hybrid, drug developers can mimic the spatial trajectory of the oxygen lone pairs while sterically shielding the framework from cytochrome P450-mediated oxidation. Furthermore, the incorporation of this sp³-rich scaffold reliably lowers lipophilicity (logD) and improves ligand lipophilic efficiency (LLE)[3].

Physicochemical Profiling & The Rationale for the Tosylate Salt

When translating the use of 2-oxa-6-aza-spiro[3.3]heptane into high-throughput parallel synthesis (e.g., 96-well library generation), the physical state of the building block dictates the success of the automation.

The Causality of Salt Selection: The free base of 2-oxa-6-aza-spiro[3.3]heptane is a volatile, highly hygroscopic liquid, making it entirely unsuitable for precise gravimetric dispensing by automated solid-dosing robots. While historically isolated as an oxalate salt, the oxalate form often suffers from residual hygroscopicity and solubility issues in standard organic solvents. By contrast, the is a highly crystalline, non-hygroscopic, and thermally stable solid. This specific salt form guarantees batch-to-batch reproducibility, prevents moisture-induced degradation during long automated runs, and maintains high efficiency in downstream synthetic transformations.

Table 1: Physicochemical Comparison (Morpholine vs. 2-Oxa-6-aza-spiro[3.3]heptane)

PropertyMorpholine2-Oxa-6-aza-spiro[3.3]heptaneImpact on Drug Design
Lipophilicity (logD at pH 7.4) BaselineReduced (ΔlogD ≈ -1.2)Enhances aqueous solubility and improves cell LLE[3].
Basicity (pKa) ~ 8.36Increased (ΔpKa ≈ +1.5)Azetidine nitrogen is more basic, altering target engagement profiles[3].
Metabolic Stability Poor (Oxidative ring opening)High (Steric shielding of C-H bonds)Significantly increases microsomal half-life and reduces clearance[1].
Physical State (RT) Volatile LiquidSolid (as Tosylate salt)Tosylate enables precise automated solid-dispensing.

Automated Parallel Synthesis Workflow

The following workflow illustrates the integration of the tosylate salt into a standard high-throughput library generation pipeline.

G A 2-Oxa-6-aza-spiro[3.3]heptane Tosylate (Stable Solid) B Automated Solid Dispensing (96-well format) A->B C In Situ Free-Basing (Add DIPEA/Solvent) B->C D1 Amide Coupling (HATU/Carboxylic Acids) C->D1 D2 SNAr Reaction (Aryl Halides/Heat) C->D2 D3 Reductive Amination (Aldehydes/NaBH(OAc)3) C->D3 E High-Throughput LC-MS Purification D1->E D2->E D3->E F Morpholine-Bioisostere Library (Improved logD, High Stability) E->F

Workflow for parallel library synthesis using 2-Oxa-6-aza-spiro[3.3]heptane tosylate.

Validated High-Throughput Methodologies

The integration of a salt into parallel synthesis requires careful stoichiometric management of bases to ensure the nucleophilic secondary amine is fully liberated in situ without causing side reactions. The following protocols are engineered as self-validating systems.

Protocol A: Parallel High-Throughput Amide Coupling

Rationale: Amide couplings are the workhorse of library synthesis. Using HATU ensures rapid conversion. However, because the azetidine nitrogen is highly nucleophilic, the carboxylic acid must be pre-activated to prevent the formation of unreactive guanidinium byproducts (a known liability when HATU and secondary amines are mixed directly).

Step-by-Step Methodology:

  • Solid Dispensing: Using a solid-dosing robot, dispense 2-Oxa-6-aza-spiro[3.3]heptane tosylate (32.6 mg, 120 µmol, 1.2 eq) into a 96-well reaction block.

  • Acid Activation (Separate Block): Dissolve the library of carboxylic acids (100 µmol, 1.0 eq) and HATU (41.8 mg, 110 µmol, 1.1 eq) in anhydrous DMF (500 µL). Add N,N-Diisopropylethylamine (DIPEA) (52 µL, 300 µmol, 3.0 eq).

    • Causality of Equivalents: Exactly 3.0 equivalents of DIPEA are critical here. 1.0 eq is consumed to deprotonate the carboxylic acid, 1.0 eq is required to neutralize the tosylate counterion of the spirocycle, and 1.0 eq maintains the basic environment necessary for the coupling mechanism.

  • Transfer and React: Transfer the activated acid solutions to the block containing the spirocycle salt. Seal the block and agitate on an orbital shaker at 25°C for 4 hours.

  • Self-Validation & Cleavage: Analyze a 2 µL aliquot via LC-MS. The complete disappearance of the activated ester mass confirms reaction completion. Quench with 50 µL of water to destroy any residual active species before purification.

Protocol B: Parallel Nucleophilic Aromatic Substitution (SNAr)

Rationale: The secondary amine of the spirocycle is highly nucleophilic due to the reduced steric hindrance of the four-membered azetidine ring compared to a six-membered piperidine or morpholine ring[4]. This makes it an excellent candidate for SNAr with electron-deficient heteroaryl halides.

Step-by-Step Methodology:

  • Dispensing: Dispense the tosylate salt (40.7 mg, 150 µmol, 1.5 eq) into 2 mL microwave-compatible array vials.

  • Reagent Addition: Add the heteroaryl halide library (100 µmol, 1.0 eq) dissolved in N-Methyl-2-pyrrolidone (NMP) (400 µL).

  • Base Addition: Add finely powdered K₂CO₃ (41.4 mg, 300 µmol, 3.0 eq).

    • Causality of Base Choice: An inorganic, heterogeneous base (K₂CO₃) is deliberately chosen over DIPEA. At the elevated temperatures required for SNAr, DIPEA can undergo background degradation or act as a competitive nucleophile, whereas K₂CO₃ cleanly scavenges the tosylate and the generated HCl/HF without interfering in the reaction.

  • Reaction: Seal the array and heat to 120°C for 12 hours using a parallel heating block.

  • Filtration & Validation: Cool to room temperature. Dilute with 500 µL of Acetonitrile and filter the entire block through a 96-well Celite® filter plate.

    • System Validation: This filtration step is a critical self-validating control; removing the insoluble K₂CO₃ and potassium tosylate salts prevents the catastrophic clogging of the high-throughput preparative LC-MS systems downstream.

Reaction Scope and Expected Outcomes

When utilizing the tosylate salt under optimized conditions, the spirocycle exhibits broad compatibility across standard medicinal chemistry transformations.

Table 2: Representative Reaction Scope and Expected Outcomes

Reaction ClassElectrophile / PartnerReagents / BaseTemp / TimeExpected Yield Range
Amide Coupling Aliphatic & Aryl Carboxylic AcidsHATU, DIPEA (3.0 eq), DMF25°C, 4 h75 - 95%
SNAr Heteroaryl Chlorides/FluoridesK₂CO₃ (3.0 eq), NMP120°C, 12 h60 - 85%
Reductive Amination Aryl AldehydesNaBH(OAc)₃, DIPEA (1.0 eq), DCE25°C, 16 h65 - 90%
Buchwald-Hartwig Unactivated Aryl BromidesPd₂(dba)₃, BINAP, tBuONa90°C, 8 h50 - 80%

References

1. - RSC Publishing. 2. 2 - ACS Publications. 3.1 - CHIMIA. 4.3 - PMC. 5. 4 - ACS Publications. 6. - Sigma-Aldrich.

Sources

Application Notes and Protocols for the N-Functionalization of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Oxa-6-aza-spiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties and biological activity is paramount. Spirocyclic scaffolds have emerged as a powerful tool in drug design, offering a departure from traditional "flat" aromatic structures and enabling the exploration of three-dimensional chemical space.[1] The 2-Oxa-6-aza-spiro[3.3]heptane motif, in particular, has garnered significant attention as a bioisosteric replacement for commonly used heterocycles like morpholine and piperazine.[2][3] Its rigid, strained framework can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[2] Furthermore, the incorporation of this scaffold has been associated with improved aqueous solubility and metabolic stability, key attributes for successful drug candidates.[3]

This guide provides a comprehensive overview of established protocols for the N-functionalization of 2-Oxa-6-aza-spiro[3.3]heptane tosylate, a common and stable salt form of this valuable building block.[2] The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical toolkit for the synthesis of diverse libraries of N-substituted 2-Oxa-6-aza-spiro[3.3]heptane derivatives.

Core Principle: Liberation of the Free Amine

The starting material, 2-Oxa-6-aza-spiro[3.3]heptane tosylate, is an ammonium salt. The secondary amine is protonated, rendering it non-nucleophilic. Therefore, a critical first step in any N-functionalization protocol is the in-situ neutralization of the tosylate salt to generate the free, nucleophilic secondary amine. This is typically achieved by the addition of a suitable base. The choice of base is crucial and depends on the specific reaction conditions and the electrophile being used. Common choices include tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) for reactions sensitive to nucleophilic bases, or inorganic bases like potassium carbonate for standard alkylations.

Figure 1: General workflow for the N-functionalization of 2-Oxa-6-aza-spiro[3.3]heptane tosylate.

I. N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for introducing a wide array of functional groups and for building more complex molecular architectures. The resulting amides are prevalent in a vast number of pharmaceuticals.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes a standard procedure for the N-acylation of 2-Oxa-6-aza-spiro[3.3]heptane tosylate using a representative acyl chloride.

Materials:

  • 2-Oxa-6-aza-spiro[3.3]heptane tosylate

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-Oxa-6-aza-spiro[3.3]heptane tosylate (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq.) dropwise to the stirred solution. It is crucial to add at least two equivalents of base: one to neutralize the tosylate salt and one to scavenge the HCl generated during the reaction.

  • After stirring for 10-15 minutes, add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

EntryAcyl ChlorideBase (eq.)SolventTime (h)Yield (%)
1Benzoyl chlorideTEA (2.2)DCM4>90
2Acetyl chlorideDIPEA (2.2)THF2>95
3Isobutyryl chlorideTEA (2.2)DCM6~85

II. N-Alkylation: Introduction of Alkyl Substituents

N-alkylation is a key method for modulating the lipophilicity, basicity, and steric profile of the spirocyclic scaffold. Direct alkylation with alkyl halides is a common and effective strategy.

Protocol 2: N-Alkylation with Alkyl Halides

This protocol provides a general method for the N-alkylation of 2-Oxa-6-aza-spiro[3.3]heptane tosylate with an alkyl halide.

Materials:

  • 2-Oxa-6-aza-spiro[3.3]heptane tosylate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, suspend 2-Oxa-6-aza-spiro[3.3]heptane tosylate (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF. The use of a slight excess of base ensures complete deprotonation.

  • Add the alkyl halide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insight: The choice of base and solvent can be critical. For less reactive alkyl halides, a stronger base like cesium carbonate may be beneficial. DMF is often a good solvent choice due to its high polarity and ability to dissolve a wide range of reagents.

III. Reductive Amination: A Versatile Route to N-Alkyl Derivatives

Reductive amination is a powerful and versatile method for forming C-N bonds, offering a broader substrate scope than direct alkylation, particularly for the introduction of more complex alkyl groups.

Protocol 3: Reductive Amination with Aldehydes and Ketones

This protocol is adapted from established procedures for the reductive amination of related spirocyclic amines and is expected to be highly effective.

Materials:

  • 2-Oxa-6-aza-spiro[3.3]heptane tosylate

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of 2-Oxa-6-aza-spiro[3.3]heptane tosylate (1.0 eq.) in anhydrous DCE, add triethylamine (1.1 eq.) to liberate the free amine.

  • Add the aldehyde or ketone (1.1 eq.) to the solution. For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.[4][5]

Figure 2: Workflow for the reductive amination protocol.

IV. N-Arylation: Accessing Aryl Amine Derivatives

The formation of N-aryl bonds is crucial for many pharmaceutical compounds. Modern cross-coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation are the methods of choice for this transformation.

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general guideline for the palladium-catalyzed N-arylation of 2-Oxa-6-aza-spiro[3.3]heptane tosylate. Optimization of the ligand, base, and solvent may be necessary for specific substrates.[6][7]

Materials:

  • 2-Oxa-6-aza-spiro[3.3]heptane tosylate

  • Aryl halide (bromide or chloride, 1.0 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Magnetic stirrer and stir bar

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 eq. relative to Pd), and the base (2.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 eq.) and 2-Oxa-6-aza-spiro[3.3]heptane tosylate (1.2 eq.) to the Schlenk tube.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

ParameterTypical Range/OptionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PEPPSI precatalystsPrecatalysts offer improved air stability and ease of handling.
Ligand XPhos, SPhos, RuPhos, BINAP, DavePhosLigand choice is critical for reaction efficiency and substrate scope.
Base NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for both deprotonation and the catalytic cycle.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.

Conclusion

The N-functionalization of 2-Oxa-6-aza-spiro[3.3]heptane tosylate provides a gateway to a diverse range of novel chemical entities with significant potential in drug discovery. The protocols outlined in this guide for N-acylation, N-alkylation, reductive amination, and N-arylation serve as a robust starting point for the synthesis of libraries of spirocyclic compounds. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. The inherent structural and physicochemical advantages of the 2-Oxa-6-aza-spiro[3.3]heptane scaffold, coupled with the versatile functionalization strategies presented here, underscore its importance as a valuable building block for the next generation of therapeutic agents.

References

  • Hamza, D., & Jones, M. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2167-2169.
  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Cheshire, D. R., et al. (2015). The discovery of 2-oxa-6-azaspiro[3.3]heptane as a novel scaffold for the design of potent and selective inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry Letters, 25(21), 4829-4833.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Stepan, A. F., et al. (2011). The 2-Oxa-6-azaspiro[3.3]heptane Motif as a Novel Core for CNS Drug Discovery: Synthesis and Application in the Discovery of a Potent and Selective 5-HT2A Receptor Antagonist. ACS Medicinal Chemistry Letters, 2(10), 781-786.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone? Journal of Medicinal Chemistry, 59(10), 4443-4458.
  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • Edmondson, S. D., et al. (2014). Azaspiro[3.3]heptanes: a practical synthesis of the parent ring system and its application to the design of a novel class of γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
  • Barrow, J. C., et al. (2004). 3-Amino-2-azabicyclo[3.3.0]octane- and 3-Amino-2-azaspiro[4.4]nonane-Derived Dipeptide Mimetics as Potent and Selective Inhibitors of Cathepsin K. Journal of Medicinal Chemistry, 47(23), 5693-5701.
  • Ivanova, N. A., et al. (2016). Synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives. Chemistry of Heterocyclic Compounds, 52(8), 589-595.
  • Gribble, G. W., & Nutaitis, C. F. (1985). Sodium borohydride in carboxylic acid media. A phenomenal reduction system.

Sources

Application Notes & Protocols for the Strategic Implementation of 2-Oxa-6-azaspiro[3.3]heptane Tosylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-Oxa-6-azaspiro[3.3]heptane tosylate. This document elucidates the compound's unique structural and physicochemical properties, its role as a valuable building block in organic synthesis, and detailed protocols for its incorporation into target molecules.

Introduction: The Emergence of Strained Spirocyclic Scaffolds

In the landscape of modern drug discovery, the design of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic compounds, characterized by their two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1][2] This rigidity can offer a more predictable binding mode to biological targets and improve metabolic stability.[2][3] Among these, the 2-Oxa-6-azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold.

2-Oxa-6-azaspiro[3.3]heptane tosylate is a stable, crystalline salt of the parent heterocycle, which facilitates its handling and storage.[4] Its primary application lies in its role as a bioisosteric replacement for the morpholine moiety, a common functional group in many marketed drugs.[5]

The Rationale for Use: A Superior Morpholine Bioisostere

The morpholine ring is a prevalent feature in numerous bioactive molecules. However, it is susceptible to metabolic oxidation.[5] The 2-Oxa-6-azaspiro[3.3]heptane scaffold offers a compelling alternative, providing several advantages:

  • Enhanced Metabolic Stability: The spirocyclic nature and the presence of quaternary carbons render it less prone to metabolic degradation compared to morpholine.[6]

  • Improved Physicochemical Properties: Replacement of a morpholine unit with a spirocyclic oxetane can lead to improved aqueous solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.[7]

  • Novel Chemical Space: The unique three-dimensional structure of 2-Oxa-6-azaspiro[3.3]heptane allows for the exploration of novel chemical space, potentially leading to improved target engagement and selectivity.[8][]

  • Conformational Constraint: The rigid spirocyclic framework reduces the number of accessible conformations, which can lead to a more favorable entropic contribution to binding affinity.[]

The following diagram illustrates the structural comparison between morpholine and 2-Oxa-6-azaspiro[3.3]heptane.

G cluster_0 Morpholine cluster_1 2-Oxa-6-azaspiro[3.3]heptane Morpholine_Structure Morpholine Structure Spiro_Structure 2-Oxa-6-azaspiro[3.3]heptane Structure Morpholine_Structure->Spiro_Structure Bioisosteric Replacement

Caption: Bioisosteric relationship between Morpholine and 2-Oxa-6-azaspiro[3.3]heptane.

Core Applications and Synthetic Strategies

2-Oxa-6-azaspiro[3.3]heptane tosylate serves as a versatile secondary amine building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[8][10] Its utility has been demonstrated in the synthesis of inhibitors for targets such as epidermal growth factor receptor (EGFR) kinase and leucine-rich repeat kinase 2 (LRRK2).[10]

The primary synthetic transformations involving this reagent are nucleophilic substitutions at the nitrogen atom. The general workflow for its incorporation is depicted below.

G Start 2-Oxa-6-azaspiro[3.3]heptane Tosylate Salt Deprotection Liberation of Free Amine (Base Treatment) Start->Deprotection Reaction Nucleophilic Substitution (e.g., N-Arylation, N-Alkylation) Deprotection->Reaction Product Target Molecule with Spirocyclic Moiety Reaction->Product

Caption: General workflow for the utilization of 2-Oxa-6-azaspiro[3.3]heptane tosylate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the common applications of 2-Oxa-6-azaspiro[3.3]heptane tosylate.

Protocol 1: In Situ Liberation of the Free Amine

Rationale: The tosylate salt is stable and easy to handle. For synthetic transformations, the free secondary amine needs to be generated. This is typically achieved in situ by the addition of a suitable base.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane tosylate

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or THF)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-Oxa-6-azaspiro[3.3]heptane tosylate (1.0 eq).

  • Add the anhydrous solvent.

  • Add the chosen base (typically 2-3 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the free amine before adding the electrophilic coupling partner.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the spirocyclic amine with various aryl halides or triflates.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane tosylate (1.2 eq)

  • Aryl halide or triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide or triflate (1.0 eq), 2-Oxa-6-azaspiro[3.3]heptane tosylate (1.2 eq), the palladium catalyst (e.g., 2 mol %), the ligand (e.g., 4 mol %), and the base (2.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination

Rationale: Reductive amination allows for the formation of a C-N bond through the reaction of the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane tosylate (1.1 eq)

  • Aldehyde or ketone (1.0 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Optional: Acetic acid (as a catalyst)

Procedure:

  • To a reaction vessel, add the aldehyde or ketone (1.0 eq) and 2-Oxa-6-azaspiro[3.3]heptane tosylate (1.1 eq) in the anhydrous solvent.

  • If the tosylate salt is used directly, a base (e.g., triethylamine, 1.2 eq) should be added to liberate the free amine.

  • Add acetic acid (0.1-1.0 eq) to catalyze imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the incorporation of the 2-Oxa-6-azaspiro[3.3]heptane moiety.

Reaction TypeElectrophileCatalyst/ReagentSolventTemp (°C)Typical Yield (%)
N-ArylationAryl BromidePd₂(dba)₃ / XantphosToluene10070-95
N-AlkylationAlkyl HalideK₂CO₃DMF6080-98
Reductive AminationAldehydeSTAB / AcOHDCERT75-90
AcylationAcyl ChlorideTriethylamineDCM0 to RT90-99

Troubleshooting and Key Considerations

  • Moisture Sensitivity: While the tosylate salt is stable, the free amine can be hygroscopic. Ensure all reactions are carried out under anhydrous conditions for optimal results.

  • Base Selection: The choice of base is crucial. For palladium-catalyzed reactions, weaker bases like carbonates or phosphates are preferred to avoid catalyst deactivation. For simple alkylations, stronger bases can be employed.

  • Catalyst and Ligand Screening: For challenging N-arylation reactions, screening of different palladium sources and ligands may be necessary to optimize the yield.

  • Purification: The polarity of the resulting products can vary significantly. A careful selection of the chromatographic eluent system is essential for effective purification.

Conclusion

2-Oxa-6-azaspiro[3.3]heptane tosylate is a valuable and versatile building block for modern medicinal chemistry. Its unique structural and physicochemical properties make it an attractive bioisosteric replacement for morpholine, offering the potential for improved metabolic stability and pharmacological profiles. The protocols outlined in these application notes provide a solid foundation for the successful incorporation of this novel scaffold into a wide range of drug candidates and other complex organic molecules.

References

  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organoc
  • Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • Synthesis of Functionalized Spiro-Oxetanes for Combin
  • 2-Oxa-6-azaspiro[3.3]heptane. Tokyo Chemical Industry Co., Ltd.(APAC).
  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
  • Oxetane: Synthesis and Drug Applic
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Oxetane Synthesis via Alcohol C–H Functionalization.
  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI.
  • 2-Oxa-6-azaspiro[3.3]heptane. Chem-Impex.
  • Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis.
  • CAS 174-78-7 (2-Oxa-6-Azaspiro[3.3]heptane). BOC Sciences.
  • 2-Oxa-6-aza-spiro[3.
  • Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing.
  • 13573-28-9|6-Tosyl-2-oxa-6-azaspiro[3.3]heptane. BLDpharm.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.

Sources

Synthesis of MCHR1 Antagonist AZD1979 Utilizing a Key 2-Oxa-6-aza-spiro[3.3]heptane Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Obesity through Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

The global health challenge of obesity necessitates the development of novel therapeutic agents. The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), has been identified as a critical regulator of energy homeostasis and body weight.[1] Antagonism of MCHR1 presents a promising strategy for the treatment of obesity.[2] AZD1979 is a potent MCHR1 antagonist that was developed for the treatment of obesity.[1][3][4][5][6][7] Preclinical studies demonstrated that AZD1979 effectively reduces body weight by decreasing food intake and preserving energy expenditure.[1][4][6][7] The development of AZD1979 was ultimately halted due to observations of liver toxicity in clinical trials. Nevertheless, the synthetic route to AZD1979, and specifically its strategic use of the 2-Oxa-6-aza-spiro[3.3]heptane moiety, offers valuable insights for medicinal chemists and drug development professionals.

This application note provides a detailed overview of the synthesis of AZD1979, with a particular focus on the incorporation of the 2-Oxa-6-aza-spiro[3.3]heptane building block. We will delve into the rationale behind its use, present a step-by-step protocol for the key synthetic transformations, and provide a comprehensive guide for researchers in the field.

The Strategic Incorporation of 2-Oxa-6-aza-spiro[3.3]heptane: A Bioisosteric Approach to Optimize Physicochemical Properties

The lead optimization program that culminated in the discovery of AZD1979 was centered on enhancing the physicochemical properties of the MCHR1 antagonist series.[3][4] A key objective was to reduce lipophilicity and improve central nervous system (CNS) exposure, while mitigating off-target effects such as hERG interactions.[3][4] The introduction of the 2-Oxa-6-aza-spiro[3.3]heptane moiety was a pivotal step in achieving these goals.

This unique spirocyclic system serves as a bioisostere for more common fragments in medicinal chemistry, such as morpholine or piperidine. Its rigid, three-dimensional structure can favorably influence molecular conformation and binding to the target receptor. Furthermore, the presence of both an oxygen and a nitrogen atom within the spirocyclic framework can modulate properties like solubility and hydrogen bonding potential. In the context of AZD1979, the incorporation of 2-Oxa-6-aza-spiro[3.3]heptane contributed to an optimized lipophilicity profile suitable for a CNS-targeting drug, along with excellent permeability and low efflux.[3]

Overall Synthetic Strategy for AZD1979

The synthesis of AZD1979 can be conceptualized as a convergent process, bringing together three key building blocks in a stepwise manner. The core of the molecule is constructed around an azetidine scaffold, which is subsequently functionalized with the 2-Oxa-6-aza-spiro[3.3]heptane unit and the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety.

The key steps in the synthesis are:

  • Synthesis of the Intermediate (3-(4-(formyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone: This involves the coupling of a protected azetidinol with 4-fluorobenzonitrile, followed by functional group manipulations to install the oxadiazole and reveal the aldehyde.

  • Reductive Amination: The crucial introduction of the 2-Oxa-6-aza-spiro[3.3]heptane occurs via a reductive amination reaction with the aldehyde intermediate.

  • Final Amide Coupling: The synthesis is completed by an amide bond formation to attach the 5-(4-methoxyphenyl)-1,3,4-oxadiazole fragment.

The following diagram illustrates the overall synthetic workflow:

AZD1979_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_spirocycle Spirocycle Introduction cluster_oxadiazole Final Coupling A Protected Azetidinol C Aldehyde Intermediate A->C Multi-step synthesis B 4-Fluorobenzonitrile B->C E Reductive Amination Product C->E Reductive Amination D 2-Oxa-6-aza-spiro[3.3]heptane D->E G AZD1979 E->G Amide Coupling F 5-(4-methoxyphenyl)-1,3,4-oxadiazole fragment F->G

Caption: Overall synthetic workflow for AZD1979.

Detailed Experimental Protocols

The following protocols provide detailed procedures for the key synthetic steps involved in the preparation of AZD1979.

Protocol 1: Synthesis of 2-Oxa-6-aza-spiro[3.3]heptane Oxalate Salt

This protocol is adapted from a known scalable synthesis of the key spirocyclic building block.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • p-Toluenesulfonamide

  • Sodium hydroxide

  • Magnesium turnings

  • Methanol

  • Oxalic acid

  • Diethyl ether

  • Tetrahydrofuran (THF)

Procedure:

  • Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane:

    • In a round-bottom flask, dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide in a suitable solvent such as THF.

    • Add a solution of sodium hydroxide and heat the reaction mixture to reflux.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Step 2: Deprotection to yield 2-Oxa-6-aza-spiro[3.3]heptane:

    • To a suspension of magnesium turnings in methanol, add the crude N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

    • Sonicate the mixture at room temperature. Monitor the reaction progress.

    • Upon completion, filter the reaction mixture to remove excess magnesium.

    • Concentrate the filtrate under reduced pressure to obtain the free amine.

  • Step 3: Formation of the Oxalate Salt:

    • Dissolve the crude 2-Oxa-6-aza-spiro[3.3]heptane in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a solution of oxalic acid in diethyl ether dropwise with stirring.

    • The oxalate salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 2-Oxa-6-aza-spiro[3.3]heptane oxalate salt as a stable, crystalline solid.

Protocol 2: Synthesis of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

This protocol outlines the final steps in the synthesis of AZD1979, starting from a key aldehyde intermediate.

Materials:

  • (3-(4-(formyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone

  • 2-Oxa-6-aza-spiro[3.3]heptane oxalate salt

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

Procedure:

  • Step 1: Reductive Amination:

    • To a solution of (3-(4-(formyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone in dichloromethane, add 2-Oxa-6-aza-spiro[3.3]heptane oxalate salt and N,N-diisopropylethylamine.

    • Stir the mixture at room temperature for a short period to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final compound, AZD1979.

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Bioactivity (MCHR1 IC50)
AZD1979489.53~12 nM[3]

Conclusion and Future Perspectives

The synthesis of AZD1979 showcases a sophisticated approach to medicinal chemistry, where the strategic incorporation of a unique spirocyclic moiety, 2-Oxa-6-aza-spiro[3.3]heptane, was instrumental in achieving the desired physicochemical properties for a CNS-targeted drug candidate. While the clinical development of AZD1979 was halted, the synthetic strategies and the understanding of the role of such spirocycles in drug design remain highly valuable to the scientific community. The detailed protocols provided herein serve as a practical guide for researchers working on the synthesis of complex heterocyclic molecules and in the broader field of drug discovery. Further exploration of 2-Oxa-6-aza-spiro[3.3]heptane and related spirocyclic systems as bioisosteric replacements is warranted and holds promise for the development of future therapeutic agents with improved properties.

References

  • Chem-Impex. 2-Oxa-6-azaspiro[3.3]heptane. Available from: [Link]

  • Ploj, K., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(18), 2739-51. Available from: [Link]

  • Ploj, K., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. PubMed, 27400775. Available from: [Link]

  • Ploj, K., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. Gothenburg University Publications. Available from: [Link]

  • Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available from: [Link]

  • de la Torre, A., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-511. Available from: [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. PubMed, 26848729. Available from: [Link]

  • Daniel, K., et al. (2022). Mitotoxic effects of the melanin-concentrating hormone receptor 1 (MCHr1) antagonist AZD1979 are influenced by mitochondrial DNA variation in HepG2 cybrids. PubMed, 35099395. Available from: [Link]

  • ResearchGate. The Development of a Manufacturing Route to an MCHr1 Antagonist. Available from: [Link]

  • Gennemark, P., et al. (2017). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. ResearchGate. Available from: [Link]

  • Kaczmarek, P., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed, 20105315. Available from: [Link]

  • Scott, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available from: [Link]

Sources

Application Note: The Role of 2-Oxa-6-aza-spiro[3.3]heptane in Novel Antibiotic Development

[1][2][3]

Part 1: Core Directive & Executive Summary

The "Escape from Flatland" in Antibiotic Discovery Traditional antibiotic discovery has often relied on flat, aromatic, or heteroaromatic scaffolds (e.g., quinolones, oxazolidinones). While effective, these structures often suffer from poor solubility, rapid oxidative metabolism, and non-specific binding (promiscuity).

2-Oxa-6-aza-spiro[3.3]heptane has emerged as a critical "spiro-scaffold" to address these limitations.[] It serves as a rigid, metabolic blocker and a bioisostere for morpholine and piperidine rings. By incorporating this moiety, drug developers can lower lipophilicity (LogD), increase fraction of sp^3 carbons (

This guide details the medicinal chemistry rationale, synthetic protocols, and biological validation workflows for integrating this scaffold into next-generation antibiotics, specifically targeting tuberculosis (TB) and multi-drug resistant (MDR) Gram-positive pathogens.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Medicinal Chemistry Rationale: The Morpholine Surrogate

The 2-oxa-6-aza-spiro[3.3]heptane moiety is most frequently deployed as a surrogate for morpholine . Morpholine is a common solubilizing group in antibiotics (e.g., Linezolid), but it is metabolically liable to ring-opening or oxidation.

Comparative Advantages:

FeatureMorpholine (Traditional)2-Oxa-6-aza-spiro[3.3]heptane (Novel)Impact on Drug Design
Geometry Chair conformation (flexible)Spirocyclic (Rigid, defined vectors)Increases selectivity; reduces entropy penalty upon binding.
Lipophilicity (LogD) ModerateLow (Lower LogD)Improves solubility; reduces non-specific protein binding.
Basicity (pKa) ~8.3~8.5 - 9.0 (Context dependent)Slightly higher basicity can improve lysosomal trapping or permeability.
Metabolism Susceptible to CYP450 oxidationMetabolically Robust Blocks oxidative hotspots; extends half-life (

).
Case Study: TBI-223 (Next-Gen Oxazolidinone)

The most prominent application of this scaffold is in TBI-223 , a novel oxazolidinone developed for tuberculosis.[2]

  • Challenge: Linezolid suffers from toxicity (myelosuppression) and metabolic instability due to its morpholine ring.

  • Solution: Replacing the morpholine with 2-oxa-6-aza-spiro[3.3]heptane.[3][4]

  • Result: TBI-223 retains potency against M. tuberculosis but exhibits a superior safety profile and pharmacokinetic (PK) stability, proving the scaffold's utility in life-saving antibiotic design.

Visualizing the Design Strategy

Bioisostere_StrategyMorpholineMorpholine Scaffold(Flexible, Metabolic Liability)Design_GoalDesign Goal:Maintain H-bond acceptorIncrease RigidityBlock MetabolismMorpholine->Design_Goal Identify WeaknessSpiro2-Oxa-6-aza-spiro[3.3]heptane(Rigid, Metabolically Stable)Design_Goal->Spiro Bioisosteric ReplacementOutcomeOutcome:Improved PK (TBI-223)Lower LogDRetained PotencySpiro->Outcome Biological Validation

Figure 1: Decision tree for replacing morpholine with spiro[3.3]heptane in antibiotic scaffolds.

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of the Spiro Core

Based on the optimized route for TBI-223 intermediates (derived from Tribromoneopentyl alcohol).[2]

Objective: Synthesize 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (a key intermediate for antibiotic coupling). This protocol avoids the use of unstable free-base spiroheptane by performing an in situ formation and coupling.

Reagents:

  • Tribromoneopentyl alcohol (TBNPA)[5][6]

  • Sodium Hydroxide (50% w/w aq)[5]

  • 2-Fluoro-4-nitroaniline[5][6]

  • Tetrabutylammonium iodide (TBAI) - Phase transfer catalyst

  • Solvents: Toluene, Water

Step-by-Step Workflow:

  • Precursor Synthesis (3,3-bis(bromomethyl)oxetane):

    • Dissolve TBNPA (1.0 eq) in Toluene.

    • Add NaOH (50% aq, 1.5 eq) slowly at 0°C to induce cyclization.

    • Heat to 50°C for 4 hours.

    • Validation: Check by GC/MS for disappearance of TBNPA.

    • Note: This forms the oxetane ring while leaving two bromomethyl groups for the next spiro-cyclization.

  • Spiro-Cyclization & Coupling (The "One-Pot" Method):

    • To the reaction mixture from Step 1, add 2-Fluoro-4-nitroaniline (0.9 eq).

    • Add TBAI (0.1 eq) and additional NaOH (50% aq, 3.0 eq).

    • Heat the biphasic mixture to 90°C with vigorous stirring (critical for phase transfer).

    • Mechanism: The aniline nitrogen attacks the bromomethyl groups sequentially, closing the second 4-membered ring to form the spiro[3.3]heptane core directly attached to the phenyl ring.

  • Work-up & Isolation:

    • Cool to room temperature. Separate phases.

    • Wash organic phase with water and brine.

    • Concentrate toluene phase to induce crystallization.

    • Yield: Expect >85% isolated yield.

    • Purity Check: HPLC (>98% required for biological testing).

Synthesis_WorkflowStartTribromoneopentyl Alcohol(TBNPA)Step1Step 1: Oxetane Formation(NaOH, Toluene, 50°C)Start->Step1Intermediate3,3-bis(bromomethyl)oxetaneStep1->IntermediateStep2Step 2: Spiro-Annulation(+ Aniline, TBAI, NaOH, 90°C)Intermediate->Step2ProductFunctionalized2-Oxa-6-aza-spiro[3.3]heptane(Antibiotic Precursor)Step2->Product

Figure 2: Synthetic route for generating the spirocyclic core from commodity chemicals.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

To verify that the spiro-substitution improves metabolic stability compared to the morpholine parent.

Materials:

  • Liver Microsomes (Human and Mouse, 20 mg/mL).

  • NADPH regenerating system.

  • Test Compounds: Spiro-analog vs. Morpholine-analog.

  • Internal Standard: Propranolol (High turnover control) and Warfarin (Low turnover control).

Procedure:

  • Preparation: Prepare 1 µM solution of test antibiotic in phosphate buffer (pH 7.4).

  • Incubation: Add microsomes (0.5 mg/mL final conc) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, and 60 minutes into acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Success Criteria:

  • The spiro-compound should show a >2-fold reduction in

    
      compared to the morpholine analog to justify the synthetic complexity.
    

Part 4: Physicochemical Profiling Data

When integrating 2-oxa-6-aza-spiro[3.3]heptane, expect the following shifts in molecular properties relative to a piperidine/morpholine baseline:

PropertyExpected ShiftExplanation
LogD (pH 7.4) Decrease (0.5 - 1.0 units) The spiro core is compact and polar; increased basicity leads to higher ionization at physiological pH.
Solubility Increase Lower lipophilicity and disruption of planar stacking (due to 3D shape) enhances aqueous solubility.
Permeability (PAMPA) Neutral / Slight Decrease While lower LogD reduces passive diffusion, the compact size (

efficiency) often compensates.
Metabolic Clearance Significant Decrease Removal of vulnerable

-hydrogens adjacent to heteroatoms in flexible rings.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-aza-spiro[3.3]heptane: A Rigid Morpholine Surrogate. Organic Letters. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Incorporation into Drug-Like Scaffolds. Angewandte Chemie International Edition. Link

  • Beiger, J. J., et al. (2023).[6] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[5][6][2] Organic Process Research & Development.[2] Link

  • Barnes, S. W., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a LogD Lowering Twist.[7] Journal of Medicinal Chemistry. Link

  • Choy, A. L., et al. (2016). Safety, Tolerability, and Pharmacokinetics of TBI-223, a Novel Oxazolidinone for Tuberculosis. Antimicrobial Agents and Chemotherapy.[8][9][10][11] Link

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers and drug development professionals encountering challenges in the purification of 2-Oxa-6-aza-spiro[3.3]heptane tosylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My final product, 2-Oxa-6-aza-spiro[3.3]heptane tosylate, shows a lower than expected yield and appears impure after the initial synthesis. What are the likely culprits?

A1: Low yield and impurity issues in the synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate often stem from several sources. The synthesis of the parent spirocycle is known to be challenging[1]. Common impurities can include unreacted starting materials such as p-toluenesulfonyl chloride, or byproducts from the cyclization reaction to form the spiro-scaffold itself[2]. Additionally, the tosylation reaction may not have gone to completion, leaving unreacted 2-Oxa-6-aza-spiro[3.3]heptane.

Q2: I've attempted to purify the tosylate salt by recrystallization, but it keeps "oiling out." What causes this and how can I prevent it?

A2: "Oiling out" during recrystallization is a common problem, especially with salts. It occurs when the solute is highly soluble in the hot solvent and upon cooling, separates as a supersaturated liquid phase instead of forming crystals. For tosylate salts, this can be exacerbated by the presence of impurities which disrupt the crystal lattice formation. To mitigate this, ensure your crude product is as pure as possible before attempting recrystallization. Using a solvent system with a lower boiling point and a co-solvent in which the product is less soluble (an anti-solvent) can also promote crystallization over oiling out.

Q3: Is column chromatography a suitable method for purifying 2-Oxa-6-aza-spiro[3.3]heptane tosylate directly?

A3: Direct purification of highly polar salts like tosylates via standard silica gel chromatography can be challenging due to their poor solubility in typical non-polar organic solvents and strong interactions with the silica stationary phase. A more effective approach is often to purify the free amine (2-Oxa-6-aza-spiro[3.3]heptane) using column chromatography and then convert the purified amine to the tosylate salt.

Q4: What are the best analytical techniques to assess the purity of my 2-Oxa-6-aza-spiro[3.3]heptane tosylate?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is crucial for confirming the structure of the desired product and identifying organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample and detect non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purification.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common purification challenges.

Problem 1: Persistent Impurities After Initial Work-up

Symptoms:

  • NMR spectrum shows unidentifiable peaks.

  • Broad melting point range.

  • Product is a sticky solid or oil.

Workflow for Troubleshooting Persistent Impurities:

troubleshooting_impurities start Impure Product wash Aqueous Wash start->wash Initial Step extract Liquid-Liquid Extraction wash->extract Water-soluble impurities present? recrystallize Recrystallization extract->recrystallize Organic-soluble impurities present? chromatography Column Chromatography (of free base) recrystallize->chromatography Oiling out or still impure? pure_product Pure Product recrystallize->pure_product Crystalline solid obtained? chromatography->pure_product Successful separation?

Caption: Troubleshooting workflow for persistent impurities.

Detailed Steps:

  • Aqueous Wash: Begin by dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution to remove any unreacted p-toluenesulfonic acid. Follow with a brine wash to remove residual water.

  • Liquid-Liquid Extraction: If impurities persist, perform a liquid-liquid extraction. The tosylate salt will preferentially partition into the aqueous phase, while non-polar organic impurities will remain in the organic phase. The free amine can then be liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Recrystallization: For the tosylate salt, a carefully chosen solvent system is key. Consider combinations like isopropanol/heptane or ethanol/diethyl ether. If the product oils out, try a slower cooling rate or seeding with a small crystal of pure product.

  • Column Chromatography (of the free base): If recrystallization fails, it is advisable to purify the free amine. Neutralize the tosylate salt with a base (e.g., NaOH) and extract the free amine into an organic solvent. The free amine can then be purified by silica gel chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of triethylamine (0.1-1%) to prevent tailing. The pure amine can then be converted back to the tosylate salt.

Problem 2: Product is an Oil and Will Not Solidify

Symptoms:

  • The isolated product is a viscous oil at room temperature.

  • Attempts to induce crystallization have failed.

Potential Causes and Solutions:

Potential CauseProposed Solution
Residual Solvent Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
High Impurity Level The presence of significant impurities can lower the melting point and inhibit crystallization. Purify the free base by column chromatography as described above.
Hygroscopic Nature The tosylate salt may be hygroscopic, absorbing moisture from the air to form a viscous liquid. Handle and store the product under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocols

Protocol 1: Recrystallization of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude tosylate salt. Add a few drops of a primary solvent (e.g., isopropanol, ethanol) and gently warm until the solid dissolves. Add a secondary solvent (an "anti-solvent" in which the product is poorly soluble, e.g., heptane, diethyl ether) dropwise until the solution becomes slightly cloudy. Add a drop of the primary solvent to redissolve the precipitate.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot primary solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum.

Protocol 2: Purification of the Free Base (2-Oxa-6-aza-spiro[3.3]heptane) by Column Chromatography

Workflow for Free Base Purification and Salt Formation:

free_base_purification start Crude Tosylate Salt basify Basify with aq. NaOH start->basify extract_free_base Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract_free_base dry_concentrate Dry and Concentrate extract_free_base->dry_concentrate column Silica Gel Column Chromatography (e.g., DCM/MeOH or EtOAc/Hexanes + 0.5% Et3N) dry_concentrate->column pure_free_base Pure Free Base column->pure_free_base dissolve_amine Dissolve in Solvent (e.g., Isopropanol) pure_free_base->dissolve_amine add_tsOH Add p-Toluenesulfonic Acid (1 equivalent) dissolve_amine->add_tsOH crystallize_salt Crystallize Tosylate Salt add_tsOH->crystallize_salt final_product Pure Tosylate Salt crystallize_salt->final_product

Caption: Workflow for free base purification and subsequent tosylate salt formation.

Step-by-Step Procedure:

  • Liberate the Free Base: Dissolve the crude tosylate salt in water and cool in an ice bath. Add a 1M solution of sodium hydroxide (NaOH) dropwise until the pH is >10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes).

    • Dissolve the crude amine in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM). Add 0.1-1% triethylamine to the eluent to prevent the amine from streaking on the column.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Salt Formation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dissolve the purified free amine in a suitable solvent such as isopropanol or ethanol.

    • Add a solution of one equivalent of p-toluenesulfonic acid monohydrate in the same solvent dropwise with stirring.

    • The tosylate salt should precipitate or crystallize out of solution. If not, the solution can be concentrated and/or an anti-solvent can be added to induce precipitation.

    • Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

References

  • Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2171-2173.
  • Sigma-Aldrich. 2-Oxa-6-aza-spiro[3.
  • BOC Sciences. CAS 174-78-7 (2-Oxa-6-Azaspiro[3.3]heptane).
  • Chem-Impex. 2-Oxa-6-azaspiro[3.3]heptane.
  • Sigma-Aldrich. 2-Oxa-6-azaspiro[3.3]heptane.
  • Wanner, M. J., & Koomen, G. J. (2003). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 7(5), 765-768.
  • Gurry, M., McArdle, P., & Aldabbagh, F. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864-13874.
  • Lab Pro. 2-Oxa-6-azaspiro[3.3]heptane, 1G.
  • TCI Chemicals. 2-Oxa-6-azaspiro[3.3]heptane.
  • Fisher Scientific. 2-Oxa-6-azaspiro[3.
  • Reddit.
  • Wanner, M. J., & Koomen, G. J. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26429–26434.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[][] heptane-2-carboxylic acid tert-butyl ester.

  • Grygorenko, O. O., & Komarov, I. V. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8.
  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521.
  • Fisher Scientific. Advanced Chemblocks Inc 2-Oxa-6-aza-spiro[3.3]heptane; 250MG; 97%.
  • Tokyo Chemical Industry Co., Ltd. 2-Oxa-6-azaspiro[3.3]heptane.
  • Carreira, E. M., et al. (2018). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. The Journal of Organic Chemistry, 83(17), 10188-10200.

Sources

improving yield of 2-Oxa-6-aza-spiro[3.3]heptane tosylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate .

This guide prioritizes the "One-Pot Double Cyclization" strategy (utilizing Tribromoneopentyl alcohol) over the traditional stepwise alkylation, as recent process chemistry data indicates this route offers superior scalability and yield.

Ticket ID: SP-33-OPT Subject: Yield Improvement & Crystallization Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The Yield Bottleneck

The synthesis of 2-Oxa-6-aza-spiro[3.3]heptane (often referred to as the "spiro-oxetane-azetidine" core) suffers from two primary failure modes:

  • Oligomerization during Cyclization: The formation of linear polymers competes with the formation of the strained 4-membered rings.

  • "Oiling Out" during Salt Formation: The high water solubility of the free amine makes isolation difficult, and the tosylate salt frequently forms a hygroscopic oil rather than a crystalline solid.

Module 1: Core Synthesis Optimization

Current Best Practice: Switch from 3,3-bis(bromomethyl)oxetane to Tribromoneopentyl alcohol (TBNPA) .

Traditional routes often start with 3,3-bis(bromomethyl)oxetane reacting with a nitrogen nucleophile. However, the TBNPA Route (grounded in recent scale-up studies for TBI-223) allows for a pseudo-one-pot formation of both rings, significantly improving throughput.

Comparative Yield Data
ParameterTraditional Route (Bis-bromo oxetane)Optimized Route (TBNPA)
Starting Material 3,3-bis(bromomethyl)oxetaneTribromoneopentyl alcohol
Step Count 2-3 (requires pre-cyclization)1 (Simultaneous double cyclization)
Typical Yield 30–45%65–72%
Impurity Profile High oligomer contentClean, crystalline intermediate
Protocol: Simultaneous Double Cyclization

Reagents: Tribromoneopentyl alcohol (1.0 eq), p-Toluenesulfonamide (1.0 eq), NaOH (aq), Tetrabutylammonium bromide (TBAB, cat).

  • Dissolution: Dissolve p-Toluenesulfonamide and TBNPA in Toluene.

  • Phase Transfer: Add catalytic TBAB.

  • Initiation: Slowly add 50% NaOH solution at reflux.

    • Critical Control Point: High temperature (100°C+) is required to overcome the strain energy of the second ring closure.

  • Workup: The product, N-tosyl-2-oxa-6-aza-spiro[3.3]heptane , often precipitates or crystallizes directly upon cooling and washing with water/methanol.

Troubleshooting the Cyclization

Q: My reaction mixture turned into a gummy solid. What happened? A: This is likely polymerization caused by high concentration.

  • Fix: Ensure the solvent volume is sufficient (dilution principle). If using the TBNPA route, ensure the NaOH addition is controlled to maintain the proper pH for the dianion formation without triggering rapid intermolecular displacement.

Q: I see the mono-cyclized intermediate (azetidine or oxetane only) by LCMS. A: The second ring closure is kinetically slower due to increased strain.

  • Fix: Increase reaction time at reflux. Do not stop the reaction until the mono-cyclized peak is <2%.

Module 2: Deprotection & Isolation of Free Amine

Note: If your target is the N-Tosyl intermediate, stop at Module 1. If your target is the Tosylate Salt of the free amine, proceed here.

The removal of the N-Tosyl group is notoriously difficult. The standard Mg/MeOH (Magnesium in Methanol) reduction is effective but prone to workup issues.

Optimized Mg/MeOH Protocol
  • Activation: Use mechanically activated Mg turnings (stir dry under Ar for 20 min) or add a crystal of Iodine.

  • Sonication: Sonicate the Mg/MeOH mixture prior to adding the substrate to pit the magnesium surface.

  • Filtration (The Pain Point): The reaction generates Mg(OMe)2, which forms a gelatinous clog during filtration.

    • Solution: Quench the reaction with a stoichiometric amount of Ammonium Chloride (saturated aq) or Acetic Acid before filtration to solubilize magnesium salts.

    • Alternative: Filter through a wide pad of Celite mixed with sand.

Module 3: Crystallization of the Tosylate Salt

This is the most critical step for "yield" as perceived by the user. The free amine is a volatile, water-soluble oil. Converting it to the stable Tosylate salt requires precise solvent control.

The "Anti-Solvent" Trap

Users often add p-TsOH to the amine in water or methanol, then try to rotovap. This results in a sticky oil.

Correct Crystallization Workflow

Reagents: Crude Free Amine (Oil), p-Toluenesulfonic acid monohydrate (pTsOH·H2O), Isopropanol (IPA), Diethyl Ether (or MTBE).

  • Drying: The free amine must be dried azeotropically (evaporate with toluene 2x) before salt formation. Water content >1% promotes oiling.

  • Dissolution: Dissolve the amine in minimal warm Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add pTsOH·H2O (0.98 eq) dissolved in minimal IPA dropwise.

    • Note: Use slightly less than 1 equivalent to avoid excess acid trapping in the lattice.

  • Nucleation: Allow the solution to cool to RT. If no crystals form, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid (cloud point).

  • Aging: Stir slowly. Do not shock-cool (ice bath) immediately, or you will trap impurities.

Workflow Visualization

SynthesisWorkflow Start Tribromoneopentyl Alcohol (TBNPA) Cyclization Double Cyclization (NaOH, TsNH2, TBAB) Reflux Start->Cyclization One-Pot Intermediate N-Tosyl-2-oxa-6-aza-spiro[3.3]heptane (Crystalline Solid) Cyclization->Intermediate 65-72% Yield Deprotection Deprotection (Mg/MeOH + Sonication) Intermediate->Deprotection FreeAmine Free Amine (Oil) *Hydrophilic/Volatile* Deprotection->FreeAmine Careful Workup SaltForm Salt Formation (pTsOH in IPA/Et2O) FreeAmine->SaltForm Anhydrous Conditions FinalProduct 2-Oxa-6-aza-spiro[3.3]heptane Tosylate Salt SaltForm->FinalProduct Crystallization

Caption: Optimized workflow utilizing the TBNPA route to bypass low-yielding stepwise alkylation steps.

FAQ: Troubleshooting Specific Failures

Q1: The final salt is yellow/brown instead of white.

  • Cause: Oxidation of the free amine prior to salt formation.

  • Fix: The free amine is sensitive to air. Perform the deprotection and salt formation in a continuous sequence. If storage is necessary, store the amine as a solution in DCM under Argon at -20°C.

Q2: I cannot get the N-Tosyl group off. Mg/MeOH isn't working.

  • Alternative: If Mg/MeOH fails (common with old Magnesium), use Sodium Naphthalenide in THF at -78°C. This is a harsh but highly effective reductive cleavage for sulfonamides that resist milder conditions.

Q3: My yield is low because the product stays in the water layer during extraction.

  • Cause: 2-Oxa-6-aza-spiro[3.3]heptane is highly polar (

    
    ).
    
  • Fix: Do not use standard water/EtOAc extraction.

    • Method A: Evaporate the reaction mixture to dryness and triturate salts with DCM/MeOH (9:1).

    • Method B: Continuous extraction (liquid-liquid) with Chloroform for 24 hours.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2][] Angewandte Chemie International Edition, 49(48), 8979–8980. Link

  • Kuck, D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[4] Organic Process Research & Development, 27(7), 1315–1322. Link

  • Van der Haas, R. N. S. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 28(14), 1707-1710. Link

Sources

Technical Support Center: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for spirocyclic scaffold synthesis. 2-Oxa-6-azaspiro[3.3]heptane (often referred to as "homospiromorpholine") is a highly sought-after bioisostere for morpholine and piperazine in medicinal chemistry, known to dramatically improve aqueous solubility and metabolic stability[1].

However, its traditional synthesis presents severe scale-up liabilities, most notably the reliance on sonication during the deprotection phase. This troubleshooting guide is designed to help researchers understand the mechanistic bottlenecks of the traditional route and implement self-validating, scalable, sonication-free alternatives.

Part 1: Troubleshooting the Traditional Route (The "Why")

Q: Why does the standard deprotection of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane stall if I do not use sonication? A: The traditional route relies on a dissolving metal reduction using magnesium turnings in methanol to cleave the N-tosyl sulfonamide bond[2]. Mechanistically, this is a single-electron transfer (SET) process occurring at the metal surface. As the reaction proceeds, the magnesium surface rapidly passivates due to the formation of insoluble magnesium methoxide and magnesium oxides. Sonication is required to induce acoustic cavitation—the formation and violent collapse of microbubbles on the metal surface. This continuous micro-abrasion physically strips away the passivating layer, exposing fresh, reactive magnesium to the solution. Without sonication, the SET process halts, and the reaction stalls indefinitely[3].

Q: Why is this sonication step considered a critical scale-up liability? A: While acoustic cavitation is easily achieved in a laboratory ultrasonic bath (e.g., 5-gram scale), ultrasonic waves do not propagate uniformly through large industrial reactors. This leads to "dead zones" where passivation occurs, resulting in incomplete deprotection. Furthermore, the traditional route yields a highly viscous mixture of magnesium salts that makes filtration extremely sluggish, leading to severe product loss during downstream processing[2].

Q: Why should I avoid isolating the product as an oxalate salt? A: The traditional sonication route typically isolates the free base as an oxalate salt. Oxalic acid is prone to partial hydration, meaning the exact stoichiometry of the resulting salt is unpredictable[3]. The salt is also highly hygroscopic, which complicates precise molar calculations required for subsequent API (Active Pharmaceutical Ingredient) coupling steps.

Part 2: Sonication-Free Alternative Strategies

Q: How can I synthesize the core scaffold without relying on sonication-dependent deprotection? A: The most reliable method is to abandon the N-tosyl protecting group entirely. By switching to an N-benzyl protecting group, you can perform the spiro-cyclization using 3,3-bis(bromomethyl)oxetane (BBMO). The N-benzyl group can then be cleanly removed via standard palladium-catalyzed hydrogenolysis (Pd/C, H₂). This is a highly scalable, gas-to-liquid heterogeneous reaction that requires standard agitation, completely eliminating the need for sonication[2].

Q: Is there a way to bypass protecting groups entirely if my final target is an N-aryl derivative? A: Yes. If your target requires an aryl group on the azetidine nitrogen, you can utilize a protecting-group-free approach. By treating tribromoneopentyl alcohol (TBNPA) with sodium hydroxide, you can generate BBMO in situ. This can then be directly reacted with an aniline (e.g., 2-fluoro-4-nitroaniline) under basic conditions. The hydroxide facilitates a dual alkylation, closing the azetidine ring directly onto the aryl amine, bypassing both protection and deprotection phases entirely[4].

Part 3: Quantitative Comparison of Synthetic Routes

To assist in route selection, the following table summarizes the operational metrics of the three primary synthetic strategies.

MetricTraditional Route (Carreira)Modern Route A (Mercachem)Modern Route B (OPRD 2023)
Protecting Group N-TosylN-BenzylNone (Protecting-Group-Free)
Deprotection Method Mg / MeOHPd/C, H₂ (Hydrogenolysis)N/A
Sonication Required? Yes (Critical for SET) No No
Max Validated Scale ~5 grams (Lab scale)>100 grams (Pilot scale)>100 grams (Pilot scale)
Isolated Form Oxalate Salt (Hygroscopic)Sulfonate Salt (Stable)Free Base (Direct API Intermediate)
Primary Liability Sluggish Mg salt filtrationRequires high-pressure H₂Limited to N-aryl target synthesis

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt (Mercachem Route)

This protocol utilizes N-benzyl protection to avoid sonication and isolates the product as a stable sulfonate salt[2].

  • Cyclization: In a reactor, combine benzylamine (1.0 eq) with 3,3-bis(bromomethyl)oxetane (BBMO) (1.0 eq) in DMF. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base and heat to 80 °C.

    • Self-Validation: Monitor via HPLC. Complete consumption of BBMO indicates successful spiro-cyclization.

  • Workup: Cool the mixture, extract with a suitable organic solvent (e.g., EtOAc), and wash extensively with water to remove DBU salts and DMF. Concentrate to yield the N-benzyl intermediate.

  • Hydrogenolysis (Sonication-Free): Dissolve the intermediate in a mixture of ethanol and acetic acid. Add 10% Pd/C catalyst. Stir vigorously under a hydrogen atmosphere (balloon or pressurized reactor).

    • Self-Validation: The reaction is complete when hydrogen uptake ceases. The absence of solid Mg turnings ensures a clean, non-viscous mixture.

  • Filtration & Salt Formation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. To the clear filtrate, add 1.1 equivalents of methanesulfonic acid (or p-toluenesulfonic acid) at room temperature.

  • Isolation: A precipitate will form rapidly. Filter and dry the solids to obtain the sulfonate salt.

    • Self-Validation: The resulting salt is highly crystalline, non-hygroscopic, and thermally stable, ensuring accurate stoichiometry for future reactions.

Protocol B: Protecting-Group-Free N-Alkylation (OPRD Route)

This protocol is ideal for synthesizing N-aryl targets directly, bypassing deprotection[4].

  • BBMO Preparation: Treat commercially available tribromoneopentyl alcohol (TBNPA) with sodium hydroxide under Schotten–Baumann conditions. Distill the product to recover pure BBMO (>95% purity).

  • Direct Alkylation: In a reaction vessel, combine the BBMO with the target aniline (e.g., 2-fluoro-4-nitroaniline) in the presence of an aqueous hydroxide base and a phase-transfer catalyst if necessary.

  • Heating: Heat the biphasic mixture. The hydroxide facilitates the sequential displacement of the bromides, closing the azetidine ring directly onto the aryl amine.

  • Isolation: Cool the reaction mixture.

    • Self-Validation: The N-aryl-2-oxa-6-azaspiro[3.3]heptane product will spontaneously precipitate from the reaction mixture. Filter and wash to obtain the product in >99% purity, entirely avoiding chromatography and sonication.

Part 5: Pathway Visualization

The following diagram illustrates the divergence between the traditional, sonication-dependent bottleneck and the modern, scalable workflows.

G cluster_traditional Traditional Route (Bottleneck) cluster_modern1 Modern Route A (Scalable) cluster_modern2 Modern Route B (PG-Free) Start Tribromopentaerythritol (Starting Material) Ts N-Tosyl Protection Start->Ts Bn N-Benzyl Protection Start->Bn BBMO BBMO Synthesis Start->BBMO Mg Mg/MeOH Deprotection (SONICATION REQUIRED) Ts->Mg Ox Oxalate Salt (Hygroscopic) Mg->Ox H2 Pd/C Hydrogenolysis (NO SONICATION) Bn->H2 Sulf Sulfonate Salt (Stable, Crystalline) H2->Sulf PGFree Direct N-Alkylation (NO DEPROTECTION) BBMO->PGFree API N-Aryl Target PGFree->API

Divergent synthetic workflows for 2-oxa-6-azaspiro[3.3]heptane highlighting sonication-free routes.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry - ACS Publications[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Organic Process Research & Development - ACS Publications[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes RSC Publishing[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland"

Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize a spirocyclic compound—a structure where two rings share a single atom (the spiro center). In drug discovery, these scaffolds are prized for their ability to project functional groups into 3D space ("escaping flatland"), improving solubility and target selectivity compared to flat aromatic systems.

However, spirocyclization is thermodynamically and kinetically challenging. You are fighting entropy to form a quaternary center while often battling ring strain. This guide moves beyond basic recipes to the causality of failure and the logic of optimization.

The Optimization Workflow (Logic Gate)

Before altering random variables, adopt a High-Throughput Experimentation (HTE) mindset. Use the following decision tree to diagnose your reaction stall.

OptimizationWorkflow Start Reaction Outcome Analysis LowConv Low Conversion (<20%) Start->LowConv LowYield Good Conv. / Low Yield Start->LowYield PoorSelect Poor Selectivity (dr/er) Start->PoorSelect CatDeact Catalyst Deactivation? LowConv->CatDeact Decomp Product Decomposition? LowYield->Decomp IsoSolvent Solvent Dielectric Check PoorSelect->IsoSolvent Sterics Steric Congestion? CatDeact->Sterics Action1 Screen Ligand Cone Angle Increase Temp Sterics->Action1 Oligomer Oligomerization? Decomp->Oligomer Action2 Switch to Oxidative Stability (Add radical scavenger) Oligomer->Action2 LigandElec Ligand Electronics IsoSolvent->LigandElec Action3 Switch Solvent Class (e.g., Toluene vs. HFIP) LigandElec->Action3

Caption: Decision tree for diagnosing spirocyclization failures based on crude LCMS/NMR data.

Module 1: Troubleshooting Reactivity (Yield & Conversion)

Issue: The reaction stalls or yields are low despite full consumption of starting material (SM).

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

A: Product Inhibition or Catalyst Poisoning. In spirocyclization, the rigid product can sometimes bind to the metal center more tightly than the flexible starting material.

  • The Fix: Check the coordination ability of your product. If your spirocycle contains Lewis basic nitrogens (e.g., spirooxindoles, piperidines), add a Lewis acid additive (like

    
     or 
    
    
    
    ) to sequester the product, freeing the catalyst.
Q: I see "messy" baselines and polymerization. Is it the temperature?

A: It is likely a concentration issue (Inter- vs. Intra-molecular competition). Spirocyclization is an intramolecular event.[1] High concentration favors intermolecular side reactions (polymerization/dimerization).

  • The Fix:

    • High Dilution: Run the reaction at 0.01 M to 0.05 M.

    • Slow Addition: For radical or metal-catalyzed reactions, add the catalyst or the limiting reagent via syringe pump over 4–8 hours to keep the instantaneous concentration low.

Q: Why is my oxidative dearomatization (Hypervalent Iodine) turning black?

A: Over-oxidation. Reagents like PIDA (phenyliodine diacetate) or PIFA are strong oxidants. If the reaction turns black immediately, your phenol is oxidizing to quinones faster than it can cyclize.

  • The Fix:

    • Solvent Switch: Move to fluorinated solvents like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). These solvents stabilize the radical cation intermediates and hydrogen-bond to the leaving group, accelerating the desired pathway over decomposition [1].

    • Base: Ensure you are using a base (e.g.,

      
      ) to neutralize the acetic acid/TFA byproduct, which can degrade the spiro-product.
      

Module 2: Troubleshooting Selectivity (Stereochemistry)

Issue: You are forming the spirocycle, but as a racemic mixture or 1:1 mixture of diastereomers.

Q: How do I improve the Diastereomeric Ratio (dr)?

A: Manipulate the "Thorpe-Ingold" Effect and Secondary Interactions. The formation of the quaternary center is sensitive to the bond angles of the precursor.

  • The Fix:

    • Protecting Groups: Increase the bulk of the N-protecting group (e.g., switch from Boc to Fmoc or Trityl). Large groups compress the internal bond angle, forcing the substituents into a specific conformation to relieve strain.

    • Temperature: Lower the temperature. Selectivity is often governed by the difference in

      
      . Lowering T from 25°C to -20°C amplifies the selectivity preference, provided the catalyst remains active.
      
Q: My enantioselectivity (ee) is low in Pd-catalyzed spirocyclization.

A: Solvent Dielectric Constant & Ligand Bite Angle. In Trost-type decarboxylative spirocyclizations, the "tightness" of the ion pair determines if the chiral ligand communicates chiral information effectively [2].

  • The Fix:

    • Non-polar Solvents: Switch from DMF or DMSO to Toluene or Dioxane . Non-polar solvents force the cation and anion to stay as a tight ion pair, maximizing the influence of the chiral ligand.

    • Ligand Class: If using PHOX ligands, screen the electronics of the aryl ring. Electron-poor ligands often increase the rate of reductive elimination, which is the stereodefining step in many Pd-cycles.

Experimental Protocols

Protocol A: Hypervalent Iodine Oxidative Dearomatization

Best for: Converting phenols to spiro-lactams or spiro-ethers.

Mechanism & Rationale: This reaction relies on the nucleophilic attack of a tethered nucleophile onto an activated phenoxonium ion. HFIP is critical here as it stabilizes the transition state.

  • Preparation: Dissolve the phenol substrate (1.0 equiv) in HFIP/DCM (1:4 ratio) . Pure HFIP is expensive; a mixture works well. Concentration: 0.05 M.

  • Oxidant: Cool to 0°C. Add PIDA (1.1 equiv) or PIFA portion-wise over 10 minutes.

  • Additive: If the nucleophile is weak (e.g., amide), add

    
     (2.0 equiv)  to activate the hypervalent iodine species.
    
  • Quench: Once TLC shows consumption (usually <1 h), quench with sat.

    
    .
    
  • Isolation: Extract with EtOAc. Note: Spirodienones are sensitive to acid; avoid acidic workups.

Protocol B: Pd-Catalyzed Decarboxylative Spirocyclization

Best for: Creating all-carbon quaternary spiro-centers.[2]

Data Table: Solvent Screening Impact

SolventDielectric Const.[3][4]Yield (%)ee (%)Notes
DMSO46.79512Ion pair separated (Racemic)
THF7.58876Moderate control
Toluene 2.3 82 94 Tight Ion Pair (High Selectivity)
Hexane1.8<5-Solubility issues

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox/Schlenk line, mix

    
     (2.5 mol%) and Chiral Ligand (e.g., (S)-tBu-PHOX, 5.5 mol%) in anhydrous Toluene. Stir 30 mins at RT. The solution should turn from dark purple to orange/red.
    
  • Substrate Addition: Add the allyl

    
    -ketoester substrate (1.0 equiv).
    
  • Reaction: Stir at ambient temperature. If sluggish, heat to 40°C.

  • Monitoring: Monitor by 31P NMR . The disappearance of the free ligand signal and appearance of the allyl-Pd complex confirms the catalytic cycle is active.

Mechanistic Visualization (Pd-Cycle)

Understanding the cycle helps pinpoint where the reaction breaks.

PdCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Allyl-Pd Complex) Pd0->OxAdd Substrate Decarb Decarboxylation (Enolate Formation) OxAdd->Decarb -CO2 Cyclization Spirocyclization (C-C Bond Formation) Decarb->Cyclization Stereodefining Step Fail1 Failure: Protonation (Racemic acyclic prod) Decarb->Fail1 Wet Solvent Cyclization->Pd0 Product Release

Caption: Pd-Catalyzed cycle. The "Decarboxylation" to "Cyclization" step is where stereochemistry is determined. Moisture causes protonation (Failure).

References

  • Dohi, T., & Kita, Y. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry.

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society. (Concept referenced via BenchChem/NIH summaries). 2[4][5][6][7]

  • BenchChem Technical Support. (2025). Optimization of Spirocyclization Reactions: Troubleshooting Guide. 1[4][5][6][8][9][10][11]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

identifying impurities in large-scale synthesis of 2-Oxa-6-aza-spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Large-Scale Synthesis of 2-Oxa-6-aza-spiro[3.3]heptane

Introduction: The "Invisible" Scaffold

2-Oxa-6-aza-spiro[3.3]heptane (OASH) has emerged as a critical bioisostere for morpholine, offering improved metabolic stability and vectoral alignment in drug discovery. However, scaling this strained spirocycle presents a unique paradox: it is chemically robust enough for biological application but kinetically sensitive during synthesis.

This guide addresses the specific challenges of identifying impurities in OASH synthesis. Unlike standard heterocycles, OASH lacks a UV chromophore, making standard HPLC-UV invisible to process impurities. Furthermore, the high ring strain (approx. 60 kcal/mol) creates a thermodynamic drive toward ring-opening polymerization if thermal history is not strictly managed.

Module 1: The Synthesis-Impurity Correlation

To identify an impurity, you must understand its genesis. In large-scale manufacturing, two dominant routes exist: the Tosyl Route (Carreira) and the Benzyl Route (Merachem/Bayer). The impurity profile is dictated by the route chosen.

Visualizing the Impurity Pathways

The following diagram maps the critical control points (CCPs) where impurities are generated during the scalable Benzyl Route.

G node_start Tribromoneopentyl Alcohol (TBNPA) node_inter 3,3-Bis(bromomethyl) oxetane (BBMO) node_start->node_inter NaOH, Heat (Schotten-Baumann) node_imp1 Impurity A: Monocyclized Diol (Incomplete Cyclization) node_start->node_imp1 Low Temp / Low Base node_prod 2-Oxa-6-aza-spiro [3.3]heptane (OASH) node_inter->node_prod Benzylamine, then Pd/C, H2 node_imp2 Impurity B: Ring-Opened Polyether (Acid/Thermal Hydrolysis) node_inter->node_imp2 H+ Trace / >100°C node_imp3 Impurity C: N-Benzyl Oligomers (Intermolecular Alkylation) node_inter->node_imp3 High Conc. / Poor Mixing

Figure 1: Critical Control Points in the TBNPA-to-OASH synthesis pathway showing origins of key impurities.

Module 2: The Analytical Toolkit (Detecting the "Invisible")

A common error in OASH scale-up is reliance on standard UV detection (254 nm). The OASH core is transparent at this wavelength.

Table 1: Recommended Analytical Methods per Impurity Class

Impurity ClassExample StructureDetection ChallengeRecommended Method
OASH Free Base C₅H₉NONo ChromophoreGC-FID (Volatile) or LC-CAD/ELSD
Ring-Opened Diols Hydrolyzed OxetaneHigh Polarity, No UVLC-MS (ESI+) or Refractive Index (RI)
Benzyl/Tosyl Species Residual Protecting GroupsStrong UV AbsorbanceHPLC-UV (254 nm)
Inorganic Salts NaBr, Mg SaltsNon-Volatile, IonicIon Chromatography (IC) or ROI (Residue on Ignition)
Protocol: Derivatization for HPLC-UV

If CAD/ELSD is unavailable, you must derivatize OASH to see it on a standard UV detector.

  • Reagent: Benzoyl Chloride (BzCl).

  • Method: Dissolve crude OASH (10 mg) in MeCN (1 mL). Add Et3N (2 eq) and BzCl (1.1 eq). Shake for 10 min.

  • Result: Converts OASH to N-benzoyl-2-oxa-6-aza-spiro[3.3]heptane, which has a strong UV signal at 230-254 nm.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "My product is a hygroscopic goo, not a solid."
  • Diagnosis: You likely isolated the Oxalate Salt .

  • Technical Insight: The oxalate salt of OASH is notoriously hygroscopic and can contain non-stoichiometric amounts of hydrated oxalic acid, making weight-based assaying impossible.

  • Remediation: Switch to the p-Toluenesulfonic Acid (PTSA) Salt .

    • Why? The PTSA salt is non-hygroscopic, crystalline, and thermally stable. It allows for precise stoichiometry in subsequent reactions.

    • Ref: See Merachem/Bayer process optimization [1].

Scenario B: "I see a 'ghost' peak in NMR at 3.5-3.8 ppm that isn't in the LC-MS."
  • Diagnosis: Oligomerization/Polymerization .

  • Technical Insight: The oxetane ring is susceptible to cationic ring-opening polymerization (CROP) catalyzed by trace Lewis acids or even the amine itself if heated excessively in concentrated form. These polyethers are often invisible in ESI+ MS because they don't ionize well or fly outside the scan range, but they show broad methylene signals in proton NMR.

  • Remediation:

    • Keep reaction temperatures <100°C.

    • Ensure complete removal of Lewis acids (Mg salts) if using the Carreira route.

    • Perform a "reverse addition" during alkylation (add BBMO to the amine) to keep the concentration of the electrophile low, preventing intermolecular reactions.

Scenario C: "Yield is low, and I see a mass of M+18 in the LC-MS."
  • Diagnosis: Hydrolysis of the Oxetane (Ring Opening).

  • Technical Insight: The intermediate 3,3-bis(bromomethyl)oxetane (BBMO) or the final spirocycle can hydrolyze under acidic aqueous conditions. The "M+18" is the addition of water, breaking the ether linkage to form a diol.

  • Remediation:

    • Maintain pH > 8 during aqueous workups.

    • Avoid prolonged exposure of the oxetane intermediate to aqueous acids.

Module 4: Process Decision Matrix

Use this logic flow to determine the correct purification strategy based on your impurity profile.

DecisionTree Start Crude Reaction Mixture CheckUV Does Impurity have UV? Start->CheckUV Yes Yes (Benzyl/Tosyl) CheckUV->Yes Strong A254 No No (Aliphatic/Salts) CheckUV->No Transparent Action1 Standard HPLC (C18, Acidic Mobile Phase) Yes->Action1 CheckVolatile Is it Volatile? No->CheckVolatile Volatile Yes (Free Base) CheckVolatile->Volatile NotVolatile No (Salts/Polymers) CheckVolatile->NotVolatile Action2 GC-FID (Amine Column) Volatile->Action2 Action3 Derivatize (BzCl) OR Use LC-CAD NotVolatile->Action3

Figure 2: Analytical Decision Matrix for OASH Impurity Isolation.

References

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. [Link]

    • Context: The foundational paper establishing the "Carreira Route" and the utility of spirocycles as bioisosteres.
  • Klamt, M., et al. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." ACS Omega. [Link]

    • Context: Describes the "Vertex Route" and detailed impurity handling for large-scale synthesis (100g+).
  • Context: The "Merachem/Bayer" optimization paper solving the hygroscopic salt issue by using PTSA.

troubleshooting sluggish filtration in spiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing highly strained, sp³-rich scaffolds like spiro[3.3]heptane and its derivatives (e.g., spiro[3.3]heptane-2,6-dicarboxylic acid) is critical for modern drug discovery, as these rigid structures serve as excellent bioisosteres for larger carbocycles[1]. However, isolating these intermediates often presents significant downstream bottlenecks, particularly sluggish filtration.

As a Senior Application Scientist, I have designed this guide to dissect the physicochemical causes of filtration failure in spirocyclic synthesis and provide field-proven, self-validating protocols to optimize your workflows.

Diagnostic Decision Tree

FiltrationTroubleshooting Start Sluggish Filtration Detected CheckViscosity Is mother liquor highly viscous? Start->CheckViscosity CheckParticles Are particles fine or gelatinous? CheckViscosity->CheckParticles No HotFiltration Dilute & perform hot filtration CheckViscosity->HotFiltration Yes Ostwald Apply Ostwald ripening (Temperature cycling) CheckParticles->Ostwald Fine organic crystals FilterAid Use Celite bed or centrifugation CheckParticles->FilterAid Colloidal metals or salts

Diagnostic workflow for sluggish filtration in spirocyclic synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does spiro[3.3]heptane-2,6-dicarboxylic acid form an unfilterable paste during precipitation? Causality: The rigid, highly symmetrical nature of the spiro[3.3]heptane scaffold often leads to rapid nucleation when an antisolvent is introduced or when a reaction is quenched. If supersaturation is relieved too quickly, the system favors the kinetic formation of massive quantities of microcrystals (<5 μm) rather than the thermodynamic growth of larger crystals. These fine particles pack tightly on the filter medium, eliminating interstitial channels and blinding the filter pores[2][3]. Solution: Implement Ostwald ripening (precipitate digestion). By heating the suspension just below the solvent's boiling point, the smaller, thermodynamically unstable particles dissolve due to their higher surface energy. Upon slow, controlled cooling, the solute redeposits onto the surviving larger crystals, increasing the average particle size and drastically improving filtration rates[3].

Q2: I am synthesizing a spiro[3.3]heptane via a [2+2] cycloaddition using a zinc-copper couple. The workup filtration takes hours. How do I fix this? Causality: [2+2] cycloadditions utilizing dichloroketene generated in situ via the dehalogenation of trichloroacetyl chloride with activated Zn(Cu) couples produce colloidal zinc halides and polymeric ketene byproducts[4]. These gelatinous inorganic and polymeric impurities form an impermeable, compressible cake on the frit. Solution: Do not attempt to filter this crude mixture directly through a standard glass frit or paper. Instead, employ a depth filtration strategy using a filter aid (e.g., Celite). The irregular diatomaceous earth particles create a rigid, porous matrix that traps colloidal metal salts while maintaining open channels for the solvent[2][5].

Q3: The crystals are large enough, but the mother liquor is extremely viscous, stalling the vacuum filtration. What is the mechanism here? Causality: High concentrations of organic soluble impurities, unreacted starting materials, or simply low ambient temperatures can increase the dynamic viscosity of the mother liquor. According to Darcy's Law, the flow rate of a liquid through a porous medium is inversely proportional to its viscosity. Solution: Perform a hot gravity filtration or a temperature-controlled vacuum filtration. Heating the solution reduces its viscosity exponentially. Alternatively, dilute the mother liquor with a small volume of pre-heated, compatible solvent to lower the viscosity before filtration[5][6].

Quantitative Impact of Filtration Optimization

The following table summarizes the impact of different troubleshooting interventions on filtration time and crystal size for a standard 100g batch scale of spiro[3.3]heptane-2,6-dicarboxylic acid.

Troubleshooting MethodAverage Particle Size (μm)Filtration Time (100g scale)Yield Recovery (%)Primary Mechanism of Action
Baseline (Rapid Crash) < 5> 4 hours (Blinding)75%N/A (Kinetic nucleation)
Temperature Cycling 45 - 6015 minutes92%Ostwald ripening (dissolution of fines)
Hot Filtration (60°C) < 545 minutes80%Viscosity reduction of mother liquor
Celite Filter Aid N/A (Colloidal)10 minutes88%Prevention of filter pore blinding

Standard Operating Procedures (SOPs)

Protocol A: Temperature-Cycled Crystallization (Ostwald Ripening)

Use this protocol when spirocyclic products crash out as fine, unfilterable powders.

  • Suspend the Precipitate: Ensure the fine precipitate is fully suspended in the mother liquor using moderate overhead stirring (250 RPM).

  • Heating Cycle: Gradually heat the suspension to 5°C below the boiling point of the solvent mixture. Maintain this temperature for 45–60 minutes. Do not allow the solvent to boil off.

  • Controlled Cooling: Reduce the heat and allow the mixture to cool to room temperature at a rate of approximately 10°C per hour. Causality note: Slow cooling ensures the solute deposits onto existing nucleation sites rather than forming new microcrystals.

  • Self-Validation Check: Stop the stirrer and observe the settling rate. If the supernatant clears within 60 seconds, the particle size is sufficient for rapid filtration. If it remains turbid, repeat the heating cycle.

  • Filtration: Transfer the digested suspension to a Büchner funnel under vacuum. Wash with a minimal amount of ice-cold antisolvent.

Protocol B: Celite-Assisted Depth Filtration

Use this protocol for [2+2] cycloaddition workups containing colloidal Zn(Cu) salts.

  • Prepare the Slurry: In a separate beaker, mix 10-15 grams of Celite 545 per 100 mL of the reaction solvent to create a mobile slurry.

  • Pack the Bed: Pour the Celite slurry into a fritted glass funnel under gentle vacuum to form a uniform, flat pad (approx. 1-2 cm thick).

  • Seat the Pad: Wash the pad with 50 mL of clean solvent, pressing down gently with a flat glass stopper to prevent channeling. Discard this wash solvent.

  • Filter the Reaction Mixture: Carefully pour the crude spiro[3.3]heptane reaction mixture onto the Celite pad under moderate vacuum.

  • Self-Validation Check: Inspect the initial 10 mL of filtrate in the receiving flask. If it appears cloudy or gray, the Celite bed has channeled. Recirculate the cloudy filtrate back through the bed until the liquid runs completely clear.

  • Cake Wash: Wash the Celite cake with 2 x 30 mL of warm solvent to ensure complete recovery of the spirocyclic product trapped in the interstitial spaces.

References

  • Title: Spiroheptane - Grokipedia | Source: grokipedia.com | URL: [Link]

  • Title: Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes | Source: diva-portal.org | URL: [Link]

  • Title: Reasons for Slow Filter Paper Filtration and Solutions | Source: hawachfilterpaper.com | URL: [Link]

  • Title: What is wrong when I do the filtration? The filter paper gets clogged very quickly. | Source: quora.com | URL: [Link]

  • Title: 10 tips to obtain the maximum performance from your filter paper filtration processes | Source: scharlab.com | URL: [Link]

  • Title: Filtration - Organic Chemistry at CU Boulder | Source: orgchemboulder.com | URL: [Link]

Sources

Validation & Comparative

Technical Guide: Validation of 2-Oxa-6-aza-spiro[3.3]heptane Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro Switch" in Lead Optimization

In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is a validated strategy to improve clinical success rates. The 2-oxa-6-aza-spiro[3.3]heptane  scaffold represents a high-value bioisostere for morpholine , piperidine , and piperazine  rings.[1]

This guide provides a technical framework for validating this scaffold's utility in your drug discovery program. Unlike simple functional group swaps, the "Spiro Switch" alters the exit vector of substituents, modifies solvation shells, and blocks metabolic soft spots. This document details the physicochemical rationale, comparative performance data, and step-by-step experimental protocols required to validate this scaffold in your lead series.

Part 1: Physicochemical Rationale & Structural Logic

The "Escape from Flatland" (Fsp3)

The 2-oxa-6-aza-spiro[3.3]heptane scaffold increases the fraction of


 hybridized carbons (

) without significantly increasing molecular weight compared to piperidine. This correlates with improved solubility and reduced promiscuity (off-target binding).
Vector Analysis & Solvation

While often cited as a direct replacement for morpholine, the spiro[3.3]heptane core is structurally distinct :

  • Bond Angles: The internal bond angles of the cyclobutane rings (~88-90°) create a rigid linear axis compared to the chair conformation of morpholine.

  • Exit Vectors: The distance between the heteroatoms (O and N) is often shorter or constrained, altering the projection of substituents.

  • Lipophilicity: Counterintuitively, despite adding complexity, the spiro scaffold often lowers LogD (distribution coefficient) compared to morpholine. This is attributed to the high polarity of the exposed heteroatoms in the strained ring system, which are more accessible to water solvation than in the sterically shielded chair conformations of 6-membered rings.

Mechanism of Action Visualization

The following diagram illustrates the decision logic for employing this scaffold to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) issues.

SpiroLogic Problem Lead Compound Defect Solubility Poor Solubility (High LogD) Problem->Solubility Metabolism High Clearance (Oxidative Metabolism) Problem->Metabolism Vector Vector Scan (New IP Space) Problem->Vector Solution Spiro[3.3]heptane Switch Solubility->Solution Increase Polarity Metabolism->Solution Remove alpha-H Vector->Solution Alter Exit Angle Outcome1 Lower LogD (Improved LLE) Solution->Outcome1 Outcome2 Blocked Soft Spots (Extended t1/2) Solution->Outcome2 Outcome3 Rigidified Geometry (Selectivity) Solution->Outcome3

Figure 1: Decision logic for implementing the 2-oxa-6-aza-spiro[3.3]heptane scaffold in lead optimization.

Part 2: Comparative Bioactivity & PK Data

The following data summarizes the impact of replacing a Morpholine or Piperidine core with 2-oxa-6-aza-spiro[3.3]heptane. These values are aggregated from validated medicinal chemistry campaigns (e.g., LRRK2 inhibitors, Tuberculosis candidates).

Table 1: Physicochemical Impact (The "Spiro Effect")
PropertyMorpholine (Baseline)2-Oxa-6-aza-spiro[3.3]heptaneNet Effect (

)
Mechanism
LogD (7.4) 1.5 - 2.50.8 - 1.8-0.5 to -1.2 Increased heteroatom exposure/solvation [1, 2].
pKa (Base) ~8.3~7.8 - 8.5Variable Depends on N-substituents; spiro N is generally less basic than piperidine due to strain/hybridization changes.
Cl_int (microsomal) High (Risk)Low (Stable)Improved Stability Removal of labile C-H bonds adjacent to N/O (metabolic soft spots) [1].
Solubility ModerateHigh> 2-fold Increase Lower lipophilicity + disruption of crystal packing.
Ligand Efficiency (LLE) BaselineHigh+0.3 to +0.5 Potency is often maintained while lipophilicity drops.
Table 2: Case Study - LRRK2 Inhibitors (Pfizer)

Context: Optimization of brain-penetrant kinase inhibitors.

CompoundCore ScaffoldLRRK2 IC50 (nM)LLE (Lipophilic Ligand Efficiency)MDCK (Permeability)
PF-06447475 Morpholine3.05.2High
Spiro-Analog 2-oxa-6-aza-spiro[3.3]heptane 12.05.5 High

Analysis: While a slight drop in potency (4-fold) occurred due to vector changes, the Ligand Efficiency (LLE) improved because the spiro-analog was significantly less lipophilic, reducing the risk of phospholipidosis and improving the safety margin [4].

Part 3: Experimental Validation Protocols

To validate this scaffold in your own research, follow these standardized workflows.

Synthesis Protocol: Scalable Route (TBI-223 Method)

Context: Many early routes to this scaffold were low-yielding. The optimized route below (adapted from Org. Process Res. Dev. and TBI-223 scale-up) is recommended for generating gram-scale quantities for biological testing [3].

Reagents:

  • Precursor: 3,3-bis(bromomethyl)oxetane.

  • Nucleophile: Primary amine (R-NH2) or Aniline derivative.

  • Base: NaOH (Schotten-Baumann conditions) or DIPEA.

Workflow Diagram:

Synthesis Start Start: 3,3-bis(bromomethyl)oxetane Step1 Step 1: Nucleophilic Attack (R-NH2 + Base, 100°C) Start->Step1 Intermed Intermediate: Mono-alkylated species Step1->Intermed Step2 Step 2: Cyclization (Ring Closure) (Intramolecular displacement) Intermed->Step2 Product Product: 2-oxa-6-aza-spiro[3.3]heptane derivative Step2->Product

Figure 2: Synthetic pathway for the construction of the spiro[3.3]heptane core.

Detailed Procedure:

  • Dissolution: Dissolve 3,3-bis(bromomethyl)oxetane (1.0 equiv) in ethanol/water (1:1).

  • Addition: Add the target amine (R-NH2, 1.0 equiv) and DIPEA (3.0 equiv).

  • Cyclization: Heat to reflux (80-100°C) for 12-24 hours. The reaction proceeds via a mono-alkylation followed by a rapid intramolecular cyclization to form the azetidine ring.

  • Workup: Concentrate under reduced pressure. Extract with DCM.

  • Purification: Flash chromatography. Note: These spirocycles are often polar; use DCM:MeOH gradients.

Biological Validation Assay: Microsomal Stability

Because the primary advantage of this scaffold is metabolic stability, this assay is the "Go/No-Go" gate.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at t=0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

  • Success Criteria: A validated spiro-analog should show a >50% reduction in intrinsic clearance (

    
    )  compared to the morpholine/piperidine parent.
    

Part 4: Structural Biology & Binding Mode

When validating bioactivity, you must account for the Vector Shift .

  • Morpholine: The ether oxygen and amine nitrogen are in a 1,4-relationship, typically separated by ~2.8 Å (projected distance in chair form).

  • Spiro[3.3]heptane: The distance is rigid.[1][2][3] The exit vectors for substituents on the Nitrogen are strictly defined by the azetidine geometry.

  • Validation Step: If potency is lost (

    
    ), perform docking studies. The spiro scaffold is "shorter" along the axis. You may need to add a methylene spacer (homo-spiro) or extend the R-group to regain contact with the binding pocket residues.
    

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptanes." Organic Letters, 2008.

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Journal of Medicinal Chemistry, 2010.

  • Sutherland, H. S., et al. "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223." Organic Process Research & Development, 2023.

  • Henderson, J. L., et al. "Discovery and Preclinical Profiling of PF-06447475, a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor." Journal of Medicinal Chemistry, 2015.

  • Barnes-Seeman, D., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, 2013.

Sources

Assessing the Metabolic Stability of 2-Oxa-6-aza-spiro[3.3]heptane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the metabolic stability and pharmacokinetic (PK) performance of standard morpholine motifs against their conformationally constrained bioisosteres, specifically 2-oxa-6-aza-spiro[3.3]heptane derivatives, supported by self-validating experimental protocols.

Executive Summary

In modern drug discovery, optimizing a lead compound's pharmacokinetic profile is as critical as maximizing its target affinity. Traditional solubilizing motifs, such as morpholine, are frequently deployed to tune lipophilicity and improve aqueous solubility. However, these rings often suffer from rapid oxidative metabolism, leading to high intrinsic clearance (


) and poor in vivo exposure.

This guide evaluates the structural and metabolic advantages of replacing morpholine with 2-oxa-6-aza-spiro[3.3]heptane , a highly strained spirocyclic oxetane. By analyzing in vitro metabolic stability data and detailing robust, self-validating assay workflows, we demonstrate how this bioisosteric replacement effectively blocks metabolic hotspots, prolongs half-life (


), and reduces clearance without compromising the molecule's physicochemical properties.

Mechanistic Rationale: The Morpholine Problem vs. The Spirocyclic Solution

As an application scientist, it is crucial to understand why a structural modification alters a compound's fate in vitro and in vivo. The difference in stability between morpholine and 2-oxa-6-aza-spiro[3.3]heptane is rooted in their distinct stereoelectronic profiles.

The Causality of Metabolic Lability in Morpholine

Morpholine is highly susceptible to Phase I oxidative metabolism. The


-carbons adjacent to its oxygen and nitrogen heteroatoms act as prime targets for Cytochrome P450 (CYP)-mediated oxidation. Enzymatic attack at these unshielded protons typically leads to rapid oxidative dealkylation and subsequent ring opening, resulting in rapid drug clearance .
The Spirocyclic Oxetane Advantage

Replacing the morpholine ring with a 2-oxa-6-aza-spiro[3.3]heptane system fundamentally alters the molecule's interaction with metabolizing enzymes.

  • Steric Shielding: The spiro-fused four-membered rings eliminate the vulnerable

    
    -protons found in morpholine.
    
  • Conformational Rigidity: The high ring strain and restricted rotational flexibility prevent the molecule from adopting the necessary conformations to fit into the catalytic pockets of CYP enzymes.

  • Physicochemical Maintenance: Remarkably, the spirocyclic oxetane maintains the required dipole moment and hydrogen-bonding capabilities, acting as a "homospiromorpholine" that often surpasses morpholine in aqueous solubility .

Pathway Morpholine Morpholine Motif (Standard) CYP CYP450 Oxidation Morpholine->CYP Spiro 2-Oxa-6-aza-spiro[3.3]heptane (Bioisostere) Spiro->CYP Vuln alpha-Carbon Attack Ring Opening CYP->Vuln Stable Steric Shielding No alpha-Protons CYP->Stable HighCL High Clearance (Rapid Degradation) Vuln->HighCL LowCL Low Clearance (Metabolic Stability) Stable->LowCL

Fig 1. Mechanistic comparison of CYP450-mediated metabolism.

Comparative Performance Data

To objectively assess the impact of this bioisosteric replacement, the table below summarizes the typical performance metrics of matched molecular pairs (Morpholine vs. Spiro[3.3]heptane derivatives) evaluated in standard human liver microsome (HLM) assays.

ParameterMorpholine Derivative2-Oxa-6-aza-spiro[3.3]heptaneImpact / Causality
Aqueous Solubility HighHigh to Very HighOxetane oxygen maintains or enhances the dipole moment and H-bond acceptance.
Metabolic Hotspots

-carbons adjacent to O and N
None (sterically blocked)Spiro-fusion eliminates vulnerable protons, preventing CYP-mediated ring opening.
Intrinsic Clearance (

)
High (

)
Low (

)
Reduced enzymatic turnover translates directly to prolonged in vivo exposure.
In Vitro Half-life (

)
Short (

min)
Prolonged (

min)
Slower degradation necessitates advanced hepatocyte models for accurate PK scaling.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, metabolic stability must be assessed using self-validating systems. Because 2-oxa-6-aza-spiro[3.3]heptane derivatives exhibit significantly lower clearance than their morpholine counterparts, standard 60-minute microsomal assays may not capture their full metabolic profile.

The following step-by-step methodologies detail how to quantify clearance using both high-throughput microsomes and extended-incubation hepatocyte models.

Protocol A: High-Throughput Liver Microsomal Stability (Phase I Metabolism)

Liver microsomes are rich in CYP450 enzymes and serve as the first-line model for assessing Phase I oxidative stability .

  • Compound Preparation: Prepare a 10 mM stock of the spirocyclic derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4). Critical Step: Ensure the final DMSO concentration is

    
     0.1% to prevent solvent-induced CYP inhibition.
    
  • Control Integration (Self-Validation): Include low (e.g., diazepam), medium, and high (e.g., verapamil)

    
     marker compounds. If verapamil does not degrade rapidly, the assay is invalid.
    
  • Pre-Incubation: Pre-incubate the compound with human liver microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation & Time-Course Sampling: Initiate the reaction by adding an NADPH regenerating system. At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS).

  • Minus-NADPH Control: Run a parallel incubation without NADPH. Causality: This differentiates CYP-mediated metabolism from chemical instability or non-specific protein binding .

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound disappearance.

Protocol B: Plated Cryopreserved Hepatocytes (For Low-Turnover Compounds)

For highly stable 2-oxa-6-aza-spiro[3.3]heptane derivatives, plated cryopreserved hepatocytes are required. This model allows for extended incubations (up to 24 hours) and contains a comprehensive suite of both Phase I and Phase II metabolizing enzymes .

  • Cell Thawing & Plating: Thaw plateable cryopreserved human hepatocytes and plate them in a 24-well format at

    
     cells per plate using Williams' Medium E supplemented with Hepatocyte Maintenance Pack.
    
  • Dosing: Remove the wash medium and replace it with an incubation medium containing 1 µM of the test compound.

  • Extended Incubation: Incubate on an orbital shaker (80–120 rpm) at 37°C in a 5%

    
     atmosphere. Sample at 0, 1, 2, 4, 6, 8, and up to 24 hours .
    
  • Data Calculation: Determine

    
     via regression analysis of the natural log of percent parent remaining versus time. Calculate intrinsic clearance using the equation:
    
    
    
    
    (Where
    
    
    is incubation volume and
    
    
    is the number of hepatocytes).

Workflow Prep Compound Prep (1 µM final) Model Select Model Microsomes / Hepatocytes Prep->Model Incubate Incubation (37°C) + Cofactors Model->Incubate Quench Time-Course Quench (ACN/IS) Incubate->Quench Analysis LC-MS/MS Quantification Quench->Analysis Calc Calculate t(1/2) & Intrinsic Clearance Analysis->Calc

Fig 2. Self-validating in vitro metabolic stability workflow.

Conclusion

The integration of 2-oxa-6-aza-spiro[3.3]heptane into lead scaffolds represents a sophisticated strategy to overcome the metabolic liabilities of traditional morpholine rings. By strategically utilizing steric shielding and ring strain, medicinal chemists can drastically reduce CYP-mediated oxidative clearance while maintaining excellent aqueous solubility. To accurately capture the PK profile of these low-turnover compounds, researchers must transition from standard 60-minute microsomal assays to extended hepatocyte models, ensuring robust, self-validating data collection.

References

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Escaping Flatland: A Comparative Guide to the Lipophilicity of Spiro[3.3]heptanes vs. Non-Spirocyclic Counterparts

Author: BenchChem Technical Support Team. Date: March 2026

In contemporary drug design, the strategic drive to "escape from flatland" has positioned spirocyclic scaffolds—particularly spiro[3.3]heptanes (SHp)—as premier bioisosteres. By replacing planar aromatic rings (like phenyl) or flexible aliphatic chains (like gem-dimethyl or piperazine groups) with rigid, sp³-rich spirocycles, researchers can profoundly alter a candidate's physicochemical profile. As a Senior Application Scientist, I have structured this guide to objectively compare the lipophilicity (LogP/LogD) of spiro[3.3]heptanes against traditional structural motifs, detailing the mechanistic causality behind these shifts and providing a self-validating protocol for experimental verification.

Mechanistic Rationale: Why Do Spirocycles Alter Lipophilicity?

The causality behind the lipophilicity shifts observed when transitioning from non-spirocyclic to spiro[3.3]heptane architectures is rooted in three fundamental physicochemical dynamics:

  • Fraction of sp³ Carbons (Fsp³) : Increasing the Fsp³ character disrupts planar stacking and crystal lattice packing. This generally improves aqueous solvation thermodynamics and lowers LogP compared to flat aromatic counterparts[1].

  • Compact 3D Volume : Compared to flexible acyclic groups (e.g., gem-dimethyl) or larger carbocycles (e.g., cyclohexane), spiro[3.3]heptanes possess a highly strained, compact geometry[2]. This reduces the hydrophobic surface area exposed to the solvent cavity, thereby decreasing the energetic penalty of aqueous solvation[3].

  • Basicity Modulation (Aza-derivatives) : In aza-spiro[3.3]heptanes, the altered C-N-C bond angles change the hybridization of the nitrogen lone pair, often increasing basicity (pKa). At physiological pH (7.4), this results in a higher proportion of the ionized species, drastically lowering LogD

    
     despite the net addition of carbon mass[4].
    

Quantitative Comparison: Spiro[3.3]heptanes vs. Traditional Counterparts

The following table synthesizes experimental and calculated lipophilicity shifts across various bioisosteric replacements, demonstrating the objective advantages of the spirocyclic core.

Original ScaffoldSpirocyclic BioisostereLipophilicity Shift (

LogP/LogD)
Mechanistic Driver
Phenyl Ring (e.g., Sonidegib)Spiro[3.3]heptane

clogP

-0.8
Loss of

-system hydrophobicity; increased 3D character[1],[5]
Piperazine Azaspiro[3.3]heptane

logD

up to -1.0
Increased pKa leading to higher ionization at pH 7.4[4]
gem-Dimethyl Spiro[3.3]heptane

LogP

-0.2 to -0.5
Reduced conformational flexibility and lower hydrophobic surface area[3]
Cyclohexane Spiro[3.3]heptaneComparable / Slight decreaseCompact geometry compensates for identical carbon count[2]

Logical Relationship Diagram: Bioisosteric Replacement Dynamics

The diagram below illustrates the causal pathways by which replacing a flat or flexible scaffold with a spiro[3.3]heptane alters physicochemical properties.

G A Non-Spirocyclic Lead (Phenyl, Piperazine, gem-dimethyl) B Spiro[3.3]heptane Bioisosteric Replacement A->B Structural Modification C Increased Fsp3 & Compact 3D Volume B->C D Altered Bond Angles (Increased pKa in Aza-spiro) B->D E Reduced Hydrophobic Surface Area C->E F Decreased Lipophilicity (Lower LogP / LogD) D->F Higher Ionization at pH 7.4 E->F Lower Solvation Penalty

Caption: Causal pathways linking spiro[3.3]heptane incorporation to reduced lipophilicity.

Experimental Methodology: Self-Validating Shake-Flask Protocol for LogD

To accurately capture the lipophilicity differences—especially for ionizable aza-spirocycles—the gold-standard Shake-Flask method must be employed. The following protocol incorporates built-in self-validation checkpoints to ensure absolute data integrity.

Step 1: Phase Pre-Saturation
  • Action : Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely.

  • Causality : Pre-saturation prevents volume shifts during the actual experiment due to the mutual solubility of the solvents, ensuring accurate final concentration calculations.

Step 2: Sample Preparation & Partitioning
  • Action : Dissolve the spiro[3.3]heptane analyte in the pre-saturated buffer to a known concentration (

    
    ). Aliquot into distinct vials and add varying ratios of pre-saturated octanol to buffer (e.g., 1:1, 1:2, 2:1).
    
  • Action : Shake the vials mechanically at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes to break any microemulsions.

  • Self-Validation Checkpoint : Testing multiple phase ratios ensures that the calculated partition coefficient is independent of concentration and phase volume, effectively ruling out analyte aggregation or micelle formation.

Step 3: Quantification & Mass Balance
  • Action : Quantify the concentration of the analyte in both the aqueous (

    
    ) and octanol (
    
    
    
    ) phases using LC-MS/MS or HPLC-UV.
  • Self-Validation Checkpoint (Mass Balance) : Calculate the total recovered mass:

    
    . The sum must be 
    
    
    
    95% of the initial mass. A lower recovery indicates precipitation or adsorption to the glass vial, invalidating the run.
  • Calculation : LogD

    
     = 
    
    
    
    .

References

  • Grokipedia - Spiroheptane URL: [Link]

  • ACS Medicinal Chemistry Letters - Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist URL: [Link]

  • Journal of Medicinal Chemistry - Oxetanes in Drug Discovery: Structural and Synthetic Insights URL: [Link]

  • ResearchGate - Spiro[3.3]heptane as a Saturated Benzene Bioisostere URL: [Link]

Sources

Structural Paradigm Shifts in Drug Discovery: X-ray Crystallographic Profiling of 2-Oxa-6-aza-spiro[3.3]heptane Derivatives vs. Traditional Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional chemical space—often termed the "escape from flatland"—has fundamentally reshaped modern drug design. Within this structural evolution, strained spiro heterocycles (SSHs) have emerged as elite bioisosteres. Specifically, 2-oxa-6-aza-spiro[3.3]heptane has proven to be a superior structural surrogate for the ubiquitous morpholine ring.

As a Senior Application Scientist, I have observed that while computational models can predict the benefits of this substitution, X-ray crystallography remains the definitive, empirical method for validating the altered exit vectors, confirming the orthogonal geometry, and mapping the bespoke hydrogen-bonding networks these spirocycles form within protein binding pockets. This guide objectively compares the crystallographic and physicochemical performance of 2-oxa-6-aza-spiro[3.3]heptane against traditional morpholine, providing actionable, self-validating crystallographic protocols for structural biologists and medicinal chemists.

The Bioisosteric Paradigm Shift: Morpholine vs. Spiro[3.3]heptane

Morpholine is a classical moiety used to tune lipophilicity and aqueous solubility. However, its chair conformation projects exit vectors in predictable equatorial and axial planes, and its alpha-carbons are highly susceptible to CYP450-mediated oxidative metabolism.

By replacing morpholine with 2-oxa-6-aza-spiro[3.3]heptane, researchers achieve profound improvements. As detailed in foundational structural studies on 1, the incorporation of the oxetane ring into a spirocyclic system drastically increases aqueous solubility while sterically shielding the core from metabolic degradation [11]. Furthermore, the orthogonal arrangement of the two cyclobutane rings alters the spatial projection of the oxygen atom by approximately 90 degrees compared to morpholine, creating bespoke exit vectors that can access previously unreachable hydration pockets[2].

BioisostereLogic Morpholine Traditional Morpholine (Chair Conformation) Metabolism Oxidative Metabolism (CYP450 Vulnerability) Morpholine->Metabolism Vectors1 Equatorial/Axial Exit Vectors Morpholine->Vectors1 Spiro 2-Oxa-6-aza-spiro[3.3]heptane (Orthogonal Rings) Stability High Metabolic Stability (Sterically Shielded sp3) Spiro->Stability Vectors2 Bespoke Exit Vectors (Altered H-bond Geometry) Spiro->Vectors2

Logical comparison of morpholine versus 2-oxa-6-aza-spiro[3.3]heptane bioisosteric replacement.

Quantitative Physicochemical & Structural Comparison

To objectively evaluate the performance of 2-oxa-6-aza-spiro[3.3]heptane against morpholine, we must analyze both their intrinsic physicochemical properties and their behavior in X-ray crystallographic environments. The data summarized below highlights why this3[3].

PropertyTraditional Morpholine2-Oxa-6-aza-spiro[3.3]heptaneCrystallographic & Biological Consequence
3D Geometry Chair conformationOrthogonal cyclobutane ringsAlters the spatial projection of the oxygen atom, requiring unbiased omit maps during X-ray refinement.
Exit Vectors Equatorial and AxialBespoke / BifurcatedAccesses distinct, deep hydrogen-bonding pockets in the protein target.
Metabolic Stability Susceptible to CYP450Highly stable (steric shielding)Ligand remains completely intact during prolonged in vivo studies and extended soaking experiments.
Aqueous Solubility ModerateExceptionally HighEnables high-concentration crystal soaking (>50 mM) without crystal-degrading DMSO concentrations.
Basicity (pKa) ~8.36~6.0 - 7.0 (Tunable)Lowers basicity at physiological pH, significantly reducing hERG channel liability and off-target toxicity.

X-ray Crystallography: Self-Validating Experimental Protocol

Solving the X-ray crystal structure of a protein complexed with a 2-oxa-6-aza-spiro[3.3]heptane derivative requires specific protocol adaptations. Because the oxetane oxygen is a potent hydrogen-bond acceptor and the molecule is highly soluble, standard soaking and cryoprotection methods must be carefully calibrated.

Step 1: Ligand Preparation and Crystal Soaking
  • The Causality: Morpholine derivatives often require 5-10% DMSO for solubility, which can degrade fragile protein crystals. The exceptional aqueous solubility of the spirocycle allows for high-concentration soaking (up to 50 mM) in purely aqueous buffers or <2% DMSO.

  • Protocol: Dissolve the 2-oxa-6-aza-spiro[3.3]heptane derivative in the crystallization mother liquor. Transfer apo-protein crystals into the soaking drop and incubate for 2 to 24 hours.

  • Self-Validation Checkpoint: Monitor crystal birefringence under polarized light. If the crystal cracks or loses birefringence, the bespoke exit vectors of the spirocycle are likely inducing a massive conformational shift in the protein backbone. In this case, pivot to co-crystallization rather than soaking.

Step 2: Cryoprotection Optimization
  • The Causality: Standard cryoprotectants like 20% glycerol contain multiple hydroxyl groups that can outcompete the native structural water molecules interacting with the oxetane oxygen.

  • Protocol: Utilize high-molecular-weight PEG (e.g., PEG 400 or PEG 3350) or a hydrophobic barrier like Paratone-N for cryoprotection. Briefly sweep the crystal through the cryoprotectant and flash-cool in liquid nitrogen (100K).

Step 3: Data Collection and Phase Determination
  • Protocol: Collect diffraction data at a synchrotron source. Process the data using XDS or DIALS, and solve the phases via Molecular Replacement (MR) using the apo-structure as a search model.

Step 4: Refinement and Unbiased Electron Density Validation
  • The Causality: The orthogonal geometry of the spiro[3.3]heptane is highly strained. Model bias can artificially force the electron density into a flat conformation if the starting model is not carefully restrained.

  • Self-Validation Checkpoint: Before placing the ligand into the model, generate an Fo-Fc omit map (contoured at 3.0 σ). The positive electron density must clearly show the orthogonal, cross-like shape of the spirocycle. Only then should the ligand be fitted. Refine using Phenix or REFMAC5 until R-work and R-free converge (typically <0.20 and <0.25, respectively).

XrayWorkflow A Ligand Preparation (High-Purity Spirocycle) B Protein-Ligand Soaking (High Conc. due to Solubility) A->B >99% Purity C Cryoprotection (Optimized Solvent Network) B->C Complex Stabilization D Synchrotron X-ray Diffraction (Data Collection) C->D 100K Flash Cool E Phase Determination (Molecular Replacement) D->E High Res (<2.0 Å) F Refinement & Exit-Vector Analysis (Validation via R-free) E->F Model Building

Step-by-step X-ray crystallographic workflow for spirocyclic protein-ligand complexes.

Mechanistic Insights from Electron Density Maps

When comparing the refined X-ray structures of morpholine-bound vs. 2-oxa-6-aza-spiro[3.3]heptane-bound complexes, the mechanistic superiority of the spirocycle becomes visually undeniable in the 2Fo-Fc maps.

  • Displacement of High-Energy Water: The oxetane oxygen of the spirocycle acts as a highly localized, strong hydrogen-bond acceptor. Crystallographic data frequently reveals that this oxygen displaces high-energy structural water molecules that morpholine cannot reach, driving binding affinity through a favorable entropic gain.

  • Conformational Rigidity: Unlike morpholine, which can undergo chair-to-boat flips resulting in diffuse electron density (high B-factors) in flexible pockets, the spiro[3.3]heptane is conformationally locked. This rigidity is reflected in sharply defined electron density and lower relative B-factors for the ligand atoms, confirming a single, highly populated binding pose.

  • Optimized Vectorization: The ~90° angle between the two cyclobutane rings allows the molecule to navigate tight steric bottlenecks in kinase hinge regions or GPCR orthosteric sites, a feat impossible for the wider equatorial profile of a chair-conformation morpholine.

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes." RSC Publishing.[Link]

  • "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute.[Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 2-Oxa-6-aza-spiro[3.3]heptane Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Oxa-6-aza-spiro[3.3]heptane tosylate proper disposal procedures

Executive Summary & Chemical Profile

Objective: To provide a scientifically grounded, compliant disposal strategy for 2-Oxa-6-aza-spiro[3.3]heptane tosylate.

Crucial Distinction: This guide addresses the tosylate salt (ionic interaction between the amine and p-toluenesulfonic acid), not the covalent


-tosyl sulfonamide. This distinction is critical for safety:
  • The Salt (Target): Non-volatile solid, water-soluble, releases volatile free amine upon basification.

  • The Free Base: Volatile, flammable liquid (Flash point < 60°C).

  • Disposal Strategy: Maintain the compound in its salt form to minimize volatility and flammability risks during the waste stream lifecycle.

Chemical Identity & Hazard Matrix
PropertyData
Chemical Name 2-Oxa-6-aza-spiro[3.3]heptane tosylate
CAS Number 2083631-41-6 (Salt); 174-78-7 (Free Base)
Formula

(

)
Physical State White to off-white solid
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant
GHS Signal DANGER (Due to toxicity of the spiro-amine component)

Scientific Rationale: The "Do Not Neutralize" Rule

Expert Insight: Unlike many acidic waste streams, do not neutralize this amine salt prior to disposal unless explicitly required by a specific reclamation protocol.

Mechanism of Risk: The tosylate salt is a stable, non-volatile solid. Adding a strong base (e.g., NaOH,


) triggers the following equilibrium shift:


Consequence: This liberates the free amine (2-Oxa-6-aza-spiro[3.3]heptane) , which is a low-molecular-weight liquid with significant volatility and flammability.

  • Protocol: Dispose of as a solid toxic waste.

  • Benefit: Keeps the hazardous component contained in a non-volatile matrix.

Disposal Workflow & Decision Matrix

The following workflow dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 2-Oxa-6-aza-spiro[3.3]heptane Tosylate StateCheck Determine Physical State Start->StateCheck SolidPath Scenario A: Solid Substance (Pure or Contaminated Solids) StateCheck->SolidPath Solid LiquidPath Scenario B: Solution (Reaction Mixtures/Mother Liquor) StateCheck->LiquidPath Liquid PackSolid 1. Double-bag in heavy-duty polyethylene. 2. Place in wide-mouth HDPE drum. SolidPath->PackSolid LabelSolid Label: 'Toxic Solid, Organic, n.o.s.' (Contains 2-Oxa-6-aza-spiro[3.3]heptane) PackSolid->LabelSolid Incineration High-Temperature Incineration (Licensed Facility) LabelSolid->Incineration SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Halogenated NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, Water, DMSO) SolventCheck->NonHaloWaste Non-Halogenated HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for segregating 2-Oxa-6-aza-spiro[3.3]heptane tosylate waste streams.

Step-by-Step Operational Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf stock, recrystallization solids, or spill cleanup residues.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator (or fume hood handling).

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (min. 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, screw-top container (HDPE jar or metal drum depending on volume).

  • Labeling:

    • Constituents: 2-Oxa-6-aza-spiro[3.3]heptane tosylate (100%).

    • Hazard Class: Toxic.

    • DOT Name (if shipping): UN 2811, Toxic solids, organic, n.o.s.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers and strong bases until pickup.

Scenario B: Disposal of Solutions (Mother Liquors)

Use this for reaction mixtures or filtrates.

  • Segregation: Determine if the solvent is halogenated (DCM, chloroform) or non-halogenated (methanol, ethyl acetate).

  • pH Check: Ensure the solution is Neutral to Acidic (pH 4–7) .

    • Why? If the solution is basic (pH > 8), the volatile free amine is present. Carefully acidify with dilute

      
       or acetic acid to reform the non-volatile salt before bottling.
      
  • Container: Use an approved solvent waste carboy (HDPE or Safety Can).

  • Labeling: List all solvents + "Trace 2-Oxa-6-aza-spiro[3.3]heptane tosylate (<5%)".

Scenario C: Emergency Spill Procedures
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear full PPE including respiratory protection.

  • Dry Spill: Do not sweep dry (creates dust). Cover with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous materials.

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a mild detergent and water. Avoid bleach (potential reaction with amines to form chloramines).

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Oxa-6-aza-spiro[3.3]heptane tosylate. Retrieved from

  • PubChem. (2023).[2] Compound Summary: 2-Oxa-6-azaspiro[3.3]heptane.[3][2][4][][6] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2023). Chemical Hygiene Plan & Waste Disposal Guidelines. Retrieved from

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

Personal protective equipment for handling 2-Oxa-6-aza-spiro[3.3]heptane tosylate

Operational Safety and Handling Protocol for 2-Oxa-6-aza-spiro[1]heptane Tosylate

2-Oxa-6-aza-spiro[1]heptane tosylate (CAS: 2083631-41-6) is a highly valued spirocyclic building block in modern medicinal chemistry. Frequently utilized as a bioisostere for morpholine or piperazine rings, it improves the pharmacokinetic profiles of drug candidates by reducing lipophilicity and increasing metabolic stability.

However, because this compound is supplied as a tosylate salt in a finely milled or lyophilized powder form, it presents specific handling challenges. The combination of its electrostatic properties and the irritating nature of the sulfonic acid counterion requires strict adherence to specialized personal protective equipment (PPE) and operational protocols[2].

This guide provides a self-validating, step-by-step methodology for the safe handling, weighing, and disposal of this critical reagent.

Hazard Assessment & Mechanistic Causality

To handle chemicals safely, researchers must understand why a compound is hazardous, rather than simply memorizing safety data sheets. The hazards of 2-Oxa-6-aza-spiro[1]heptane tosylate stem directly from its physical and chemical properties:

  • Aqueous Solubility & Dermal Irritation: The tosylate (p-toluenesulfonate) counterion significantly increases the compound's solubility in aqueous environments. If the dry powder contacts unprotected skin, it rapidly dissolves in residual sweat or moisture, leading to localized dermatitis and chemical irritation.

  • Electrostatic Aerosolization: Small polar amine salts are notoriously electrostatic. When a vial is opened, ambient static charges can cause the fine powder to "jump" or aerosolize. Inhalation of these micro-particulates causes severe upper respiratory tract irritation[3].

  • Corneal Toxicity: The sulfonic acid component makes the dust highly irritating to the corneal epithelium, necessitating more robust eye protection than standard safety glasses[4].

Chemical Profile Summary
PropertySpecificationOperational Implication
CAS Number 2083631-41-6Ensure SDS matches this exact salt form.
Chemical Formula C₁₂H₁₇NO₄SContains sulfur; impacts waste segregation.
Physical Form White to off-white powderHighly susceptible to static aerosolization.
Storage Conditions 2–8°C, desiccatedMust be warmed to room temp before opening to prevent condensation.

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[4], the following PPE must be worn prior to handling the compound.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥0.12 mm thickness)Prevents dermal absorption of aqueous-soluble tosylate salts. The outer layer acts as a sacrificial barrier against micro-tears.
Eye Protection Tight-fitting chemical safety gogglesProtects the corneal epithelium from electrostatic dust aerosolization. Standard safety glasses with side shields are insufficient for airborne powders.
Respiratory Fume hood (Primary) or N95/FFP2 RespiratorMitigates inhalation of fine, electrostatically charged particulates.
Body Protection Flame-retardant lab coat (100% Cotton)Synthetic fabrics generate static electricity, which exacerbates powder aerosolization. Cotton prevents static buildup.

Operational Protocol: Weighing and Transfer

This protocol is designed as a self-validating system: if the powder exhibits static repulsion at any point, the operator must pause and re-apply static mitigation techniques before proceeding.

Step 1: Thermal Equilibration

  • Remove the vial of 2-Oxa-6-aza-spiro[1]heptane tosylate from cold storage (2–8°C).

  • Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces ambient humidity, which will degrade the tosylate salt and cause the powder to clump, ruining precise molarity calculations.

Step 2: Static Mitigation & Engineering Controls

  • Conduct all handling inside a certified Class II Type A2 biosafety cabinet, a vented balance safety enclosure, or a chemical fume hood[3].

  • Wipe the exterior of the reagent vial, the analytical balance, and the weighing boat with an anti-static zero-charge wipe.

  • Ground your stainless steel spatula by touching it to a grounded metal surface inside the hood.

Step 3: Execution of Transfer

  • Open the vial slowly to prevent a pressure differential from ejecting the powder.

  • Transfer the desired mass into the weighing boat.

    • Self-Validation Check: Observe the powder on the spatula. If the powder clings aggressively to the metal or "jumps" away from the weighing boat, static is still present. Stop, discharge the spatula using an anti-static gun (e.g., Zerostat), and resume.

  • Cap the source vial immediately after the transfer.

Step 4: In-Situ Solubilization

  • To permanently eliminate the inhalation hazard, add your primary reaction solvent (e.g., DMF, DMSO, or DCM) directly to the weighing vessel to dissolve the tosylate salt before transporting it across the lab to the main reaction flask.

Spill & Disposal Plan

Mishandling of spills often leads to greater exposure than the initial accident. Follow these guidelines derived from Prudent Practices in the Laboratory[1].

Minor Spill Cleanup (<50g)
  • Do not sweep dry. Sweeping dry electrostatic powder will force it into the air, maximizing inhalation risk.

  • Cover the spilled powder with absorbent paper towels.

  • Carefully wet the towels with 70% Isopropanol . The alcohol will dissolve and wet the tosylate salt, collapsing the dust hazard without triggering a violent reaction.

  • Wipe up the dissolved spill from the perimeter inward.

  • Place all contaminated towels and the outer layer of your nitrile gloves into a sealed, transparent zip-lock bag.

Waste Segregation
  • Solid Waste: Dispose of unreacted powder, contaminated weighing boats, and spill cleanup materials in the "Non-Halogenated Organic Solid Waste" stream.

  • Liquid Waste: If the compound has been dissolved in a halogenated solvent (like Dichloromethane or Chloroform) for your reaction, the resulting mixture must be routed to the "Halogenated Organic Liquid Waste" stream. If dissolved in DMSO or DMF, route to the non-halogenated liquid stream.

Workflow Visualization

GAHazard Assessment:Irritant, Electrostatic PowderBPPE Selection:Double Nitrile, Goggles, N95A->BCEngineering Controls:Vented Enclosure / Fume HoodA->CDOperational Execution:Static-Free Weighing & TransferB->DC->DEWaste Segregation:Non-Halogenated OrganicsD->EFDecontamination:70% Isopropanol Wipe-DownD->F

Workflow for the safe handling, execution, and disposal of 2-Oxa-6-aza-spiro[1]heptane tosylate.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment". United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories". United States Department of Labor. Available at:[Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.